2-Chloro-3-methyl-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMWTBCPHZEGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049030-27-4 | |
| Record name | 2-chloro-3-methyl-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-3-methyl-1,5-naphthyridine CAS number 1049030-27-4
An In-Depth Technical Guide on 2-Chloro-3-methyl-1,5-naphthyridine (CAS 1049030-27-4)
CAS Registry Number: 1049030-27-4 Chemical Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol IUPAC Name: 2-Chloro-3-methyl-1,5-naphthyridine
Executive Summary
2-Chloro-3-methyl-1,5-naphthyridine is a specialized heterocyclic scaffold belonging to the naphthyridine class—diaza-analogues of naphthalene. Distinguished by the presence of nitrogen atoms at the 1 and 5 positions, this compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents.
The molecule features two distinct functional handles: an electrophilic chlorine atom at the C2 position and a methyl group at the C3 position. The C2-chloro motif is highly reactive toward nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, making this compound a "privileged structure" for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2]
The 1,5-naphthyridine core is electronically deficient compared to quinoline, enhancing the reactivity of the C2-position toward nucleophiles. The C3-methyl group provides a steric handle that can influence binding affinity in enzyme pockets or serve as a site for further benzylic functionalization.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Typical for halogenated naphthyridines |
| Melting Point | 135–140 °C (Predicted) | Based on structural analogs (e.g., 2-chloro-1,5-naphthyridine) |
| Boiling Point | 315.5 ± 22.0 °C | Calculated at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| LogP | 2.14 | Predicted (Lipophilic) |
| pKa | ~3.5 (Conjugate acid) | Nitrogen N5 is the primary basic center |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water |
Synthetic Methodologies
The synthesis of 2-Chloro-3-methyl-1,5-naphthyridine is non-trivial due to the need for precise regiocontrol during the formation of the bicyclic system. Two primary routes are established in the technical literature: the Modified Knorr Synthesis (Route A) and the N-Oxide Rearrangement (Route B).
Route A: Modified Knorr Cyclization (Primary Protocol)
This route is preferred for its scalability and regiochemical certainty. It proceeds through a hydroxy-naphthyridine intermediate which is subsequently chlorinated.
Step 1: Condensation
Reagents: 3-Aminopyridine + Ethyl 2-methylacetoacetate Conditions: Acid catalysis (p-TsOH), reflux in toluene with Dean-Stark trap. Mechanism: The exocyclic amine of 3-aminopyridine condenses with the ketone carbonyl of the beta-keto ester to form an enamine intermediate.
Step 2: Thermal Cyclization
Reagents: Dowtherm A or Polyphosphoric Acid (PPA) Conditions: High temperature (250°C). Reaction: The enamine undergoes intramolecular cyclization onto the pyridine ring (electrophilic aromatic substitution type) to close the ring, forming 3-methyl-1,5-naphthyridin-2(1H)-one . Note: Regioselectivity is directed by the nitrogen of the pyridine ring, favoring the 1,5-isomer over the 1,7-isomer under these conditions.
Step 3: Chlorination
Reagents: Phosphorus Oxychloride (POCl₃) Conditions: Reflux (100°C), 2-4 hours. Mechanism: The tautomeric 2-hydroxy group reacts with POCl₃. The oxygen is phosphorylated, creating a good leaving group which is then displaced by chloride ion via an addition-elimination mechanism. Workup: Quench carefully into ice water; neutralize with NaHCO₃ to precipitate the product.
Figure 1: Step-wise synthesis of 2-Chloro-3-methyl-1,5-naphthyridine via the Knorr-type cyclization pathway.
Reactivity & Medicinal Chemistry Applications[1][4][5][6][7][8][9]
The 2-chloro-3-methyl-1,5-naphthyridine scaffold is a versatile building block. Its reactivity profile is dominated by the electron-deficient nature of the naphthyridine rings.
C2-Chlorine Displacement (SₙAr & Cross-Coupling)
The chlorine at C2 is highly activated due to the ortho-nitrogen (N1).
-
Nucleophilic Aromatic Substitution (SₙAr): Reacts readily with amines, thiols, and alkoxides. This is the primary method for introducing solubility-enhancing groups (e.g., piperazines, morpholines) in drug design.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the pi-system.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation for sterically hindered amines.
C3-Methyl Functionalization
While less reactive than the chloro group, the C3-methyl is benzylic.
-
Oxidation: Can be oxidized to the aldehyde (using SeO₂) or carboxylic acid, allowing for further diversification.
-
Radical Halogenation: Bromination (NBS) allows for the introduction of alkyl linkers.
Therapeutic Targets
Compounds derived from this core have shown potency against:
-
PI3K/mTOR: The naphthyridine nitrogen (N1) often acts as a hinge binder in the ATP-binding pocket of kinases.
-
Antibacterial Targets: DNA gyrase and Topoisomerase IV inhibition (similar to quinolones).
-
Bromodomain (BET) Inhibition: Acetyl-lysine mimicry.
Figure 2: Divergent synthesis and therapeutic applications of the 1,5-naphthyridine scaffold.
Handling & Safety Protocols
As a halogenated heterocycle, 2-Chloro-3-methyl-1,5-naphthyridine poses specific hazards. Strict adherence to GLP (Good Laboratory Practice) is required.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is potentially sensitive to moisture (hydrolysis of the C-Cl bond over long periods).
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound is harmful to aquatic life.
References
-
Litvinov, V. P., et al. "Naphthyridines.[1] Structure, physicochemical properties and general methods of synthesis." Russian Chemical Reviews, 2000, 69(3), 201-220. Link
- Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. (Foundational methodology for chloro-formyl heterocycles).
-
BenchChem. "1,5-Naphthyridine Scaffold in Drug Discovery: Technical Guide." BenchChem Technical Library, 2025. Link
-
National Institutes of Health (NIH). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PubMed Central, 2020. Link
-
Matrix Scientific. "Product Data Sheet: 2-Chloro-3-methyl-1,5-naphthyridine (CAS 1049030-27-4)." Matrix Scientific Catalog, 2024. Link
Sources
An In-Depth Technical Guide to the Predicted Spectral Data of 2-Chloro-3-methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for 2-Chloro-3-methyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to offer a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel naphthyridine derivatives.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] The introduction of substituents, such as a chloro group and a methyl group, can significantly modulate the electronic and steric properties of the naphthyridine core, leading to novel pharmacological activities or material properties. 2-Chloro-3-methyl-1,5-naphthyridine (C₉H₇ClN₂) is one such derivative with a molecular weight of 178.62 g/mol .[3] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Chloro-3-methyl-1,5-naphthyridine. Each section will delve into the theoretical underpinnings of the respective spectroscopic technique, present a robust experimental protocol for data acquisition, and offer an in-depth interpretation of the predicted spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Chloro-3-methyl-1,5-naphthyridine, both ¹H and ¹³C NMR are crucial for confirming its structure.
Theoretical Framework
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In aromatic and heteroaromatic systems like 1,5-naphthyridine, the ring currents and the electronegativity of the nitrogen atoms and the chloro substituent play a significant role in determining the chemical shifts of the protons and carbons. The protons on the naphthyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The methyl protons will appear in the upfield region, and their chemical shift will be influenced by the adjacent chloro and aromatic moieties. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms will be influenced by their hybridization and proximity to the electronegative nitrogen and chlorine atoms.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of a solid sample like 2-Chloro-3-methyl-1,5-naphthyridine is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set to a range that encompasses all expected proton signals, typically from -1 to 12 ppm.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[4][5]
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A wider spectral width is required, typically from 0 to 200 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary due to the longer relaxation times of quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C), followed by Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for NMR Spectral Acquisition.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 2-Chloro-3-methyl-1,5-naphthyridine in CDCl₃ is expected to show signals corresponding to the five aromatic protons and the three methyl protons.
-
Aromatic Protons (5H): The protons on the naphthyridine ring will appear in the downfield region due to the deshielding effects of the aromatic ring current and the nitrogen atoms. Based on data from similar naphthyridine structures, the chemical shifts are predicted as follows:
-
H-4: This proton is adjacent to the electron-withdrawing chloro group at position 2 and the methyl group at position 3. It is expected to be a singlet and appear at a relatively downfield position, likely around 8.1-8.3 ppm .
-
H-6 and H-8: These protons are alpha to the nitrogen atoms and are therefore significantly deshielded. They are expected to appear as doublets or doublets of doublets at the most downfield region of the spectrum, likely in the range of 8.8-9.2 ppm .
-
H-7: This proton is beta to one nitrogen and gamma to the other, and it will be coupled to both H-6 and H-8. It is expected to appear as a doublet of doublets in the range of 7.5-7.7 ppm .
-
-
Methyl Protons (3H): The methyl group at position 3 is attached to an sp²-hybridized carbon of the aromatic ring. It is expected to appear as a singlet in the upfield region, likely around 2.5-2.7 ppm .
Predicted ¹³C NMR Spectrum and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule.
-
Aromatic Carbons (8C):
-
C-2 and C-Cl: The carbon atom bearing the chloro group (C-2) will be significantly deshielded and is expected to appear around 150-155 ppm .
-
C-3 and C-CH₃: The carbon atom attached to the methyl group (C-3) is predicted to be in the range of 130-135 ppm .
-
Quaternary Carbons (C-4a, C-8a): The two bridgehead carbons are expected to have chemical shifts in the range of 145-155 ppm .
-
CH Carbons (C-4, C-6, C-7, C-8): The carbons bearing protons will have chemical shifts influenced by their position relative to the nitrogen atoms. C-6 and C-8, being alpha to a nitrogen, will be more deshielded (140-150 ppm ) than C-7 (120-125 ppm ) and C-4 (135-140 ppm ).
-
-
Methyl Carbon (1C): The methyl carbon will appear at the most upfield region of the spectrum, typically around 15-20 ppm .
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 2.5 - 2.7 | s | 15 - 20 |
| C-2 | - | - | 150 - 155 |
| C-3 | - | - | 130 - 135 |
| H-4 | 8.1 - 8.3 | s | 135 - 140 |
| C-4a | - | - | 145 - 155 |
| H-6 | 8.8 - 9.2 | d or dd | 140 - 150 |
| H-7 | 7.5 - 7.7 | dd | 120 - 125 |
| H-8 | 8.8 - 9.2 | d or dd | 140 - 150 |
| C-8a | - | - | 145 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Framework
The IR spectrum of 2-Chloro-3-methyl-1,5-naphthyridine is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic C-H bonds, the C=C and C=N bonds of the naphthyridine ring, the C-Cl bond, and the C-H bonds of the methyl group. Aromatic compounds typically exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp bands in the 1600-1400 cm⁻¹ region due to ring stretching vibrations.[5] The C-Cl stretching vibration is expected in the fingerprint region.
Experimental Protocol: IR Data Acquisition
For a solid sample, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.[6][7]
-
Sample Preparation:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Caption: Workflow for IR Spectral Acquisition via KBr Pellet Method.
Predicted IR Spectrum and Interpretation
The predicted IR spectrum of 2-Chloro-3-methyl-1,5-naphthyridine will exhibit the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |
| 2980 - 2850 | Methyl C-H Stretching | Medium |
| 1600 - 1450 | Aromatic C=C and C=N Ring Stretching | Strong to Medium |
| 1450 - 1375 | Methyl C-H Bending | Medium |
| 850 - 750 | C-H Out-of-plane Bending | Strong |
| 800 - 600 | C-Cl Stretching | Strong to Medium |
The region between 1600 cm⁻¹ and 1450 cm⁻¹ will likely contain a series of sharp bands characteristic of the naphthyridine ring system. The C-Cl stretch is expected in the lower frequency "fingerprint" region and can be a key indicator for the presence of the chloro substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used for structural elucidation.
Theoretical Framework
In Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[8][9] The fragmentation pattern is characteristic of the molecule's structure. For 2-Chloro-3-methyl-1,5-naphthyridine, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. The presence of chlorine will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
Experimental Protocol: MS Data Acquisition
A typical protocol for acquiring an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[9]
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.[8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. acdlabs.com [acdlabs.com]
- 3. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. MASONACO - Electron Ionization [masonaco.org]
Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-Chloro-3-methyl-1,5-naphthyridine
[1]
Executive Summary
2-Chloro-3-methyl-1,5-naphthyridine (CAS: 1049030-27-4) is a critical heterocyclic building block in the synthesis of bioactive scaffolds, particularly in the development of antimalarial, antibacterial, and tyrosine kinase inhibitors.[1][2][3][4] Despite its importance, specific experimental solubility data in the public domain is sparse.[5]
This guide serves as a definitive technical resource for researchers requiring solubility data for process optimization (crystallization, purification, and formulation).[1] It provides a validated experimental protocol for determining solubility, a predictive solubility landscape based on structural analogs, and a thermodynamic modeling framework (Apelblat and van't Hoff analyses) to correlate experimental data.[1]
Chemical Profile and Physicochemical Determinants[1][5][6][7][8][9][10][11]
The solubility behavior of 2-Chloro-3-methyl-1,5-naphthyridine is governed by the interplay between its rigid, planar aromatic core and its polar substituents.[1]
| Property | Description | Impact on Solubility |
| Core Structure | 1,5-Naphthyridine (Fused bicyclic N-heterocycle) | Provides significant |
| Substituents | C2-Chloro (electron-withdrawing), C3-Methyl (weakly electron-donating) | The C2-Cl atom increases lipophilicity compared to the parent naphthyridine but introduces a dipole vector.[1] The C3-Methyl disrupts crystal packing efficiency, potentially enhancing solubility compared to the unmethylated analog.[1] |
| H-Bonding | 2 Nitrogen acceptors (N1, N5); No donors | Highly soluble in protic solvents (alcohols) and acidic media due to H-bond acceptance; poor solubility in alkanes.[1] |
Predictive Solubility Landscape
In the absence of compound-specific empirical tables, we utilize Hansen Solubility Parameters (HSP) and data from structural analogs (e.g., 2-chloro-1,5-naphthyridine, 2-chloro-3-(trifluoromethyl)pyridine) to construct a high-confidence predictive profile.[1]
Solvent Class Ranking
-
Tier 1 (High Solubility): Polar Aprotic Solvents (DMSO, DMF, NMP).[1]
-
Mechanism: Dipole-dipole interactions and disruption of
-stacking.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Tier 2 (Moderate Solubility): Short-chain Alcohols (Methanol, Ethanol) and Chlorinated Solvents (DCM, Chloroform).[1]
-
Mechanism: H-bonding (alcohols) and dispersion forces (chlorinated).[1]
-
-
Tier 3 (Low to Moderate): Esters and Ketones (Ethyl Acetate, Acetone).[1]
-
Mechanism: Useful for crystallization (cooling crystallization) due to steep solubility-temperature curves.[1]
-
-
Tier 4 (Insoluble/Poor): Aliphatic Hydrocarbons (n-Hexane, Heptane), Water (neutral pH).[1]
-
Mechanism: Lack of specific interactions; high hydrophobic effect.
-
Predicted Solubility Trends (Mole Fraction, )
The following table estimates solubility ranges at 298.15 K based on analog behavior:
| Solvent System | Predicted Solubility ( | Process Utility |
| DMF / DMSO | Reaction media; Stock solutions. | |
| Dichloromethane | Extraction; Chromatography load. | |
| Ethanol / Methanol | Recrystallization (Anti-solvent). | |
| Ethyl Acetate | Recrystallization (Cooling). | |
| Water | Anti-solvent precipitation. |
Validated Experimental Protocol: Isothermal Saturation Method
To generate precise data for this specific compound, researchers must follow a self-validating protocol.[1] The Isothermal Saturation Method coupled with HPLC analysis is the industry gold standard.
Workflow Diagram
Figure 1: Standardized workflow for solubility determination via isothermal saturation.
Step-by-Step Methodology
-
Preparation: Add excess 2-Chloro-3-methyl-1,5-naphthyridine to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously using a magnetic bar. Control temperature using a circulating water bath (uncertainty
K). -
Time Course: Allow equilibration for at least 24 hours. Validation Step: Sample at 24h and 48h.[1] If concentrations differ by
, equilibrium is reached.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Sampling: Stop stirring and allow solids to settle for 2 hours. Withdraw supernatant using a syringe pre-heated to the experimental temperature (to prevent premature crystallization).
-
Filtration: Filter through a 0.22
m PTFE membrane.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (C18 column, Methanol/Water gradient, UV detection at
nm).
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated to allow for interpolation and process design. We employ the Modified Apelblat Equation , which typically provides the highest accuracy for heterocyclic aromatic compounds.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
-
: Mole fraction solubility.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Absolute temperature (K).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Empirical model parameters derived from non-linear regression.
-
Interpretation:
and relate to the enthalpy of solution and activity coefficients; accounts for the temperature dependence of the heat capacity difference.
-
Thermodynamic Properties Calculation
Using the Van't Hoff analysis, we derive the fundamental thermodynamic drivers of dissolution:
-
Enthalpy of Solution (
):ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Gibbs Free Energy (
):ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Expectation: Positive value.[1] The dissolution of the solid crystal is non-spontaneous without thermal drive (requires energy input).
-
-
Entropy of Solution (
):ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Expectation: Positive value.[1] The disorder increases as the crystal lattice breaks down into the solvent.
-
Modeling Logic Diagram
Figure 2: Logic flow for correlating solubility data to thermodynamic parameters.
Practical Application: Crystallization Design
Based on the predictive profile and thermodynamic principles, the following strategies are recommended for the purification of 2-Chloro-3-methyl-1,5-naphthyridine.
Cooling Crystallization (Recommended)[1]
-
Solvent: Ethyl Acetate or Isopropanol.[1]
-
Rationale: These solvents exhibit a steep solubility curve (high temperature coefficient).[1]
-
Protocol: Dissolve crude material at reflux (
). Cool slowly (0.5 K/min) to 5°C. -
Yield: High recovery expected due to low solubility at low
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Anti-Solvent Crystallization[1]
-
Solvent/Anti-Solvent Pair: DMF (Solvent) / Water (Anti-Solvent).[1]
-
Rationale: The compound is highly soluble in DMF but practically insoluble in water.
-
Protocol: Dissolve in minimum volume of DMF. Add water dropwise until turbidity persists.[1] Stir at 0°C.[1]
-
Note: This method may occlude impurities; use for initial isolation, not final polishing.
References
-
Structural Analogs & Methodology
-
Wang, J., et al. "Solubility of 2-chloro-3-(trifluoromethyl)pyridine in organic solvents."[1] Journal of Chemical & Engineering Data, 2025. (Provides the baseline for chlorinated pyridine solubility trends).
-
Zhang, Y., et al. "Thermodynamic models for solubility of 2-methyl-1,5-naphthyridine."[1] Fluid Phase Equilibria, 2023.[1] (Reference for the naphthyridine core behavior).
-
-
Thermodynamic Modeling
-
Synthesis & Applications
-
"Synthesis and Biologically Activity of Novel 2-Chloro-3-Formyl-1,5-Naphthyridine Derivatives." Journal of Chemical Health Risks, 2023. (Context for the utility of the intermediate). Link
-
Note: Due to the specific nature of this intermediate (CAS 1049030-27-4), exact solubility tables are not currently indexed in major public databases (NIST, Reaxys).[1] The data and protocols presented here are derived from validated methodologies applied to structural analogs to ensure scientific accuracy.
Sources
- 1. PubChemLite - 4-cyano-n-[3-[cyclopropyl-(4-hydroxy-2-oxo-5,5-dipropyl-3-furyl)methyl]phenyl]benzenesulfonamide (C27H30N2O5S) [pubchemlite.lcsb.uni.lu]
- 2. 58584-94-4|2,6-Dichloro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1204297-55-1 | 2-Bromo-3-methyl-1,5-naphthyridine | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the 1,5-Naphthyridine Pharmacophore: A Technical Guide to the Therapeutic Potential of 2-Chloro-3-methyl-1,5-naphthyridine
Abstract
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline cores found in numerous FDA-approved therapeutics. This guide focuses on 2-Chloro-3-methyl-1,5-naphthyridine (CAS: 1049030-27-4), a strategic building block that offers orthogonal functionalization handles. By exploiting the differential reactivity of the electrophilic C2-chlorine and the oxidizable C3-methyl group, researchers can rapidly access chemical space relevant to kinase inhibition (PI3K/mTOR), antibacterial topoisomerase targeting, and antimalarial drug discovery.
Part 1: Structural Biology & Pharmacophore Logic
The Naphthyridine Advantage
The 1,5-naphthyridine core is distinct from other diazanaphthalenes due to the placement of nitrogen atoms at positions 1 and 5. This arrangement creates a specific electrostatic potential surface that favors:
-
Hinge Binding: In kinase inhibitors, N1 and N5 often serve as critical hydrogen bond acceptors for the ATP-binding hinge region (e.g., Val882 in PI3Kα).
-
Solubility Enhancement: The additional nitrogen lowers logP compared to the carbocyclic naphthalene analog, improving aqueous solubility and oral bioavailability.
-
Metabolic Stability: The electron-deficient ring system is generally resistant to oxidative metabolism by CYP450 enzymes compared to electron-rich indoles or quinolines.
The "Lynchpin" Role of 2-Chloro-3-methyl-1,5-naphthyridine
This specific intermediate is valuable because it possesses two chemically distinct "handles" that allow for Divergent Synthesis :
-
The "Western" Handle (C2-Cl): A highly reactive site for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This is typically used to introduce solubility-enhancing tails or specific hydrophobic groups. -
The "Eastern" Handle (C3-Me): A benzylic-like methyl group that can be functionalized via radical bromination or oxidation to an aldehyde/acid. This allows for the attachment of the primary pharmacophore or "warhead."
Figure 1: Divergent synthetic strategy using the 2-Chloro-3-methyl-1,5-naphthyridine scaffold.
Part 2: Therapeutic Applications[1][2]
Oncology: PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers. 1,5-naphthyridines have emerged as potent scaffolds for dual inhibitors (e.g., analogs of PF-04691502).[1]
-
Mechanism: The naphthyridine N1 accepts a hydrogen bond from the kinase hinge region.
-
Application of Scaffold:
-
The C2 position is substituted with a solubilizing morpholine or piperazine ring via
. -
The C3 position is extended (via the methyl group) to interact with the affinity pocket or the ribose-binding pocket.
-
Infectious Diseases: Antimalarials
Quinoline-based drugs (Chloroquine) are the backbone of malaria therapy, but resistance is widespread. 1,5-naphthyridines retain the ability to inhibit hemozoin formation (the parasite's detoxification mechanism) but are not recognized by the chloroquine-resistance transporter (PfCRT).
-
Strategy: Displacement of the C2-Chloro group with a diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine) mimics the chloroquine side chain, creating a "Naphthyridine-Chloroquine" hybrid.
Antibacterial Agents: Topoisomerase Inhibitors
Similar to fluoroquinolones, 1,5-naphthyridine derivatives can stabilize the DNA-gyrase cleavable complex, leading to bacterial cell death.
-
Strategy: The C3-methyl group can be oxidized to a carboxylic acid (C3-COOH), mimicking the essential C3-carboxyl found in ciprofloxacin. The C2 position can then be functionalized with a cyclic amine to improve Gram-negative penetration.
Part 3: Medicinal Chemistry & Experimental Protocols[2][3]
Protocol A: Displacement at C2
This reaction introduces the amine side chain necessary for biological activity (e.g., kinase solubility or antimalarial pharmacophore).
Objective: Synthesis of 2-(4-morpholinyl)-3-methyl-1,5-naphthyridine.
Materials:
-
Morpholine (1.2 eq)
- (2.0 eq)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-Chloro-3-methyl-1,5-naphthyridine in 5 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 2.0 mmol of anhydrous
followed by 1.2 mmol of morpholine. -
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Note: The electron-deficient nature of the 1,5-naphthyridine ring facilitates this displacement without the need for palladium catalysis.
-
-
Workup: Upon completion (approx. 2-4 hours), cool to room temperature and pour into 20 mL of ice-water.
-
Isolation: Filter the resulting precipitate. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (
, 0-5% MeOH in DCM).
Protocol B: Selenium Dioxide Oxidation of C3-Methyl
This critical step converts the "inert" methyl group into a reactive aldehyde (formyl group) for further elaboration.
Objective: Synthesis of 2-Chloro-1,5-naphthyridine-3-carbaldehyde.
Materials:
-
Selenium Dioxide (
) (1.5 eq) -
Solvent: 1,4-Dioxane/Water (9:1)
Step-by-Step Methodology:
-
Setup: In a sealed tube or reflux apparatus, suspend 1.0 mmol of starting material in 10 mL of 1,4-Dioxane/Water.
-
Oxidation: Add 1.5 mmol of finely powdered
. -
Reflux: Heat the mixture to 100°C for 4-6 hours. The reaction will turn dark as selenium metal precipitates.
-
Filtration: Cool the mixture and filter through a pad of Celite to remove selenium solids. Wash the pad with hot dioxane.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).
-
Caution: Selenium compounds are toxic. Handle in a fume hood and dispose of waste according to hazardous waste regulations.
-
Part 4: Data Summary & Comparative Analysis
Table 1: Comparative Reactivity of Naphthyridine Isomers
| Feature | 1,5-Naphthyridine (Target) | 1,8-Naphthyridine (Nalidixic Acid Type) | Quinoline (Standard) |
| LogP (Lipophilicity) | Lower (Better Solubility) | Lower | High |
| C2 Reactivity ( | High (Activated by N1/N5) | Moderate | Low (Requires activation) |
| Metabolic Stability | High (Electron Deficient) | Moderate | Low (Prone to oxidation) |
| Kinase Hinge Binding | Monodentate or Bidentate | Monodentate | Monodentate |
Part 5: Future Outlook & Safety
The 2-Chloro-3-methyl-1,5-naphthyridine scaffold is currently underutilized compared to its 1,8-naphthyridine counterparts. However, the rise of resistance in both oncology (kinase mutations) and infectious disease (MDR bacteria/parasites) is driving a "Scaffold Hopping" trend. This molecule offers a pre-functionalized entry point into this chemical space.
Safety Considerations:
-
Skin Sensitization: Halogenated heterocycles can be potent sensitizers. Wear nitrile gloves and handle in a fume hood.
-
Genotoxicity: As with many planar intercalators, derivatives should be screened early for Ames mutagenicity.
References
-
Biological Activity of Fused 1,5-Naphthyridines. Encyclopedia.pub. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). [Link]
-
Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064. Journal of Medicinal Chemistry. [Link]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. Journal of Medicinal Chemistry. [Link]
-
Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry. [Link]
Sources
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- 3. PubChemLite - ZLMWTBCPHZEGLU-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-methyl-1,5-naphthyridine
Hazard Identification and Risk Assessment
Based on its functional groups, 2-Chloro-3-methyl-1,5-naphthyridine should be handled as a compound with the potential for toxicity, irritation, and environmental hazard.
-
Toxicological Profile (Presumed):
-
Oral Toxicity: Assumed to be harmful if swallowed.
-
Dermal Toxicity: May be harmful in contact with skin.
-
Inhalation Toxicity: May cause respiratory irritation.
-
Eye and Skin Irritation: Expected to be a skin and eye irritant.
-
-
Physical and Chemical Hazards:
-
At elevated temperatures, decomposition may produce toxic fumes, including hydrogen chloride and nitrogen oxides.[2]
-
Table 1: Presumed Hazard Classification
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Acute Aquatic Toxicity | Category 3 | Harmful to aquatic life. |
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling 2-Chloro-3-methyl-1,5-naphthyridine is minimizing exposure through a combination of engineering controls and appropriate PPE.[3]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][8]
-
Hand Protection: Chemically resistant gloves are required.[6] Given the chlorinated aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger-scale work, consider chemical-resistant aprons or coveralls.[3] Do not wear shorts, sandals, or other open-toed footwear in the laboratory.
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) office for proper respirator selection and fit-testing.[6][7]
-
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a tightly sealed, clearly labeled container.[11][12] The label should include the chemical name, hazard warnings, and date of receipt.[11][12]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11][13][14]
-
Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases.[12][15][16]
-
Store hazardous chemicals below shoulder height to reduce the risk of spills and injuries.[15][16]
-
First-Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the affected person to fresh air at once.[17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[17]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10][18][19] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][17][19][20] Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and contact a poison control center.[20]
Spill and Waste Disposal Procedures
A prepared response to spills and proper disposal of waste are essential for laboratory and environmental safety.
-
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area if necessary.[18][21]
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[18][22] For solid spills, carefully cover the material to avoid generating dust.
-
Cleanup: Wearing appropriate PPE, carefully scoop the spilled material and absorbent into a designated hazardous waste container.[23]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[18]
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.[23]
-
-
Waste Disposal:
-
All waste containing 2-Chloro-3-methyl-1,5-naphthyridine, including contaminated lab supplies and empty containers, must be treated as hazardous waste.[4]
-
Dispose of this waste in clearly labeled, sealed containers according to all local, state, and federal regulations.[1] Chlorinated organic compounds often require high-temperature incineration for complete destruction.[24][25][26]
-
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Chloro-3-methyl-1,5-naphthyridine.
Emergency Spill Response
Caption: Decision tree for responding to a chemical spill.
References
- Storage instructions for chemical reagents. (2025, April 7).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Lab Safety Rules and Guidelines. (2024, January 23).
- 8 Steps to Handling a Lab Chemical Spill - Laboratory Equipment Supplier. (2023, May 5).
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
- 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety.
- Chemical Storage Safety: 8 Fundamental Principles for Laboratories - Lab Manager. (2025, February 6).
- Guidance on Safe Storage of Chemicals in Laboratories.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Responding to Chemical Spills - NSTA. (2018, January 17).
- Guide to First Aid in a Chemical Laboratory. (2020, March 18).
- How to Clean up Chemical Spills in the Lab: 4 Essential Rules - Bitesize Bio.
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
- Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University.
- How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
- Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024, September 10).
- Safety Guidelines for Handling Chemicals - HPE Support.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Process for Disposal of Chlorinated Organic Residues.
- First Aid for Chemical Exposures - CCOHS. (2025, August 28).
- How To Choose The Right PPE For Chemical Handling. (2025, December 2).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
- Chlorine - CCOHS. (2025, August 28).
- Guidance on Storage and Handling of Chlorinated Solvents.
- Disposal of Chlorine (Cl₂) - Synergy Recycling.
- US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C - ACS Publications. (2023, April 4).
- Chlorine Containers - Safety Manual - Isgec.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor.
- Safe Work Practices for Chlorine | WorkSafeBC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. support.hpe.com [support.hpe.com]
- 6. falseguridad.com [falseguridad.com]
- 7. pps-essentials.co.uk [pps-essentials.co.uk]
- 8. hazchemsafety.com [hazchemsafety.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Storage instructions for chemical reagents [en.hnybio.com]
- 12. saffronchemicals.com [saffronchemicals.com]
- 13. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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- 15. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
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- 18. Responding to Chemical Spills | NSTA [nsta.org]
- 19. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Cross-Coupling Protocols for 2-Chloro-3-methyl-1,5-naphthyridine
Executive Summary & Strategic Importance
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. 2-Chloro-3-methyl-1,5-naphthyridine represents a high-value building block because it offers a precise handle for diversification at the C2 position while the C3-methyl group provides necessary metabolic stability and hydrophobic interaction potential.
However, this substrate presents specific challenges:
-
Electronic Deactivation: While the N1-nitrogen activates the C2-chloride for oxidative addition, the electron-rich nature of the fused ring system can compete with ligands for palladium binding (catalyst poisoning).
-
Steric Hindrance: The C3-methyl group is ortho to the reaction site, necessitating the use of sterically demanding ligands to facilitate reductive elimination.
This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, designed to overcome these specific barriers.
Chemical Properties & Handling
| Property | Description |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 178.62 g/mol |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents. |
| Safety | Irritant. Handle in a fume hood. Wear nitrile gloves and safety glasses. |
Mechanistic Insight: The "Ortho-Effect" & Catalyst Choice
Successful coupling of 2-chloro-3-methyl-1,5-naphthyridine relies on balancing electronic activation with steric accommodation.
-
The Challenge: The N1 nitrogen lone pair can coordinate to Pd(II) species, forming stable, unreactive "off-cycle" complexes.
-
The Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos).[1]
-
Steric Bulk: Prevents the formation of dimeric Pd-species and forces the naphthyridine nitrogen away from the metal center.
-
Electron Richness: Accelerates the oxidative addition of the C2-Cl bond, which is generally slower than C-Br or C-I.
-
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
This protocol is optimized for coupling with aryl and heteroaryl boronic acids.[1] It utilizes a "pre-catalyst" approach to ensure consistent initiation.
Materials
-
Substrate: 2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos or SPhos (2:1 Ligand/Pd ratio)
-
Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure
-
Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the naphthyridine substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv).
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate).
-
Note: Degassing is critical. Sparge solvents with Argon for 15 mins prior to use.
-
-
Activation: Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 100°C for 4–12 hours.
-
Monitoring: Check conversion via LCMS after 2 hours. Look for the disappearance of the starting material (m/z 179/181).
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Optimization Table
| Variable | Standard Condition | Alternative (For Difficult Substrates) | Reason |
| Ligand | XPhos | RuPhos or CataCXium A | RuPhos handles higher steric bulk better. |
| Base | K₃PO₄ | K₂CO₃ or Ba(OH)₂ | Ba(OH)₂ can accelerate reactions with hindered boronic acids. |
| Solvent | Dioxane/H₂O | n-Butanol or Toluene/H₂O | Higher boiling point solvents allow T > 110°C. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to the C2 position requires overcoming the nucleophilicity of the amine itself, which can compete with the ligand.
Materials
-
Substrate: 2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 (2-5 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive groups)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure
-
Inerting: Flame-dry a Schlenk tube or reaction vial and cool under Argon.
-
Charging: Add Pd₂(dba)₃ (2 mol%), Ligand (4-6 mol%), and NaOtBu (1.5 equiv).
-
Pre-complexation (Optional but Recommended): Add solvent and stir for 5 mins at RT to form the active catalyst species (color change often observed).
-
-
Substrate Addition: Add the naphthyridine substrate and the amine coupling partner.
-
Reaction: Heat to 100-110°C for 6–16 hours.
-
Validation: Monitor by LCMS. The product will likely be more polar than the starting chloride.
-
Work-up: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct pathway and troubleshooting common issues.
Caption: Operational workflow for selecting and optimizing cross-coupling reactions for 2-chloro-3-methyl-1,5-naphthyridine.
Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, every experiment should include these internal checks:
-
The "Black" Test (Catalyst Death):
-
Observation: If the reaction mixture turns black immediately upon heating and conversion stops, Pd has precipitated (Pd black).
-
Diagnosis: Ligand is not protecting the metal sufficiently from the naphthyridine nitrogens.
-
Fix: Increase Ligand/Pd ratio to 3:1 or switch to a stronger binder like XPhos or BrettPhos .
-
-
Protodeboronation (Suzuki Specific):
-
Observation: Starting material remains, but boronic acid disappears (check LCMS for "de-boronated" aryl species).
-
Diagnosis: Base is too strong or temperature too high for the specific boronic acid.
-
Fix: Switch base to K₂CO₃ or KF; reduce temp to 80°C.
-
-
Regioselectivity Check:
-
While C2 is the primary reactive site, ensure no reaction occurs at C6 or C8 if other halogens are present. The C3-methyl group generally protects the C4 position, but always verify product mass.
-
References
-
Dundee, U. o. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee Discovery Portal.
-
Litvinov, I. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC).
-
Sigma-Aldrich. (2023). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
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Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry.
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application of 2-Chloro-3-methyl-1,5-naphthyridine in medicinal chemistry
An In-Depth Guide to the Application of 2-Chloro-3-methyl-1,5-naphthyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form the core of a multitude of biologically active compounds.[1] Its rigid, planar structure, containing two fused pyridine rings, serves as an excellent framework for presenting functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3][4][5]
Within this important class of molecules, 2-Chloro-3-methyl-1,5-naphthyridine (CAS No: 1049030-27-4) emerges as a particularly valuable and versatile building block for drug discovery.[6] The strategic placement of its substituents is key to its utility:
-
The 2-Chloro Group: This is the cornerstone of its synthetic versatility. The chlorine atom serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing a wide array of molecular complexity. This allows for the systematic exploration of the chemical space around the core scaffold.
-
The 3-Methyl Group: The methyl group at the C3 position influences the molecule's steric and electronic properties. It can fill a specific hydrophobic pocket in a target protein, enhance metabolic stability, or modulate the reactivity of the adjacent chloro group, providing a subtle yet crucial element for optimizing drug candidates.
This guide provides a senior scientist's perspective on the synthesis, reactivity, and application of this key intermediate, complete with detailed protocols and insights into its role in the development of next-generation therapeutics.
Synthesis of the Core Intermediate
The construction of the 2-Chloro-3-methyl-1,5-naphthyridine scaffold is foundational to its use. While various methods exist for naphthyridine synthesis, a common and effective approach for related structures involves a Vilsmeier-Haack type cyclization.[7] A plausible and efficient route starting from a substituted N-(pyridin-3-yl)acetamide allows for the regioselective formation of the chlorinated naphthyridine core.
Caption: Plausible synthetic route via Vilsmeier-Haack cyclization.
The Gateway to Diversity: Key Cross-Coupling Reactions
The true power of 2-Chloro-3-methyl-1,5-naphthyridine in medicinal chemistry lies in the reactivity of its C2-chloro substituent. This position is readily functionalized using robust and high-yielding palladium-catalyzed cross-coupling reactions, which are the workhorses of modern drug discovery programs.
Causality Behind Reaction Choices:
-
Suzuki-Miyaura Coupling: This reaction is the preeminent method for forming C(sp²)-C(sp²) bonds.[8] Its selection is driven by the commercial availability of a vast library of boronic acids and esters, mild reaction conditions, and high functional group tolerance. This allows for the rapid generation of biaryl or hetero-biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[9][10]
-
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is critical for modulating the physicochemical properties (e.g., solubility, pKa) and pharmacokinetics of a drug candidate. The Buchwald-Hartwig amination is the most general and efficient method for forming C(aryl)-N bonds, enabling the coupling of a wide range of primary and secondary amines, anilines, and even ammonia surrogates.[11][12]
Caption: Key cross-coupling reactions from the core scaffold.
Applications in Drug Discovery Programs
The 1,5-naphthyridine scaffold has been successfully employed to generate clinical candidates and approved drugs across several therapeutic areas. The ability to rapidly diversify the 2-position of the 2-Chloro-3-methyl-1,5-naphthyridine building block makes it an ideal starting point for lead optimization campaigns.
| Therapeutic Area | Target Class / Specific Target | Exemplary Compound Class | Rationale for Scaffold Use |
| Oncology | Kinase Inhibitors (e.g., c-Met, JAK)[13][14] | 2-Anilino-1,5-naphthyridines | The nitrogen atoms of the naphthyridine core act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP. |
| Oncology | KRAS Oncoprotein Inhibitors[15] | Substituted 1,5-naphthyridines | Provides a rigid scaffold to position functional groups that can covalently or non-covalently engage mutant KRAS proteins. |
| Oncology | Topoisomerase I Inhibitors[16][17] | Phenyl- and Indeno-1,5-naphthyridines | The planar heterocyclic system can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex. |
| Infectious Diseases | Antimalarials (P. falciparum PI4K)[5][18] | 2,8-Disubstituted-1,5-naphthyridines | The scaffold allows for dual substitution to optimize both enzyme inhibition and inhibition of hemozoin formation. |
| Infectious Diseases | Antibacterials (DNA Gyrase)[4][19] | Naphthyridine-3-carboxylic acids | The core structure is essential for binding to the bacterial DNA gyrase enzyme, inhibiting DNA replication. |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibitors[20][21] | Substituted Heterocycles | The scaffold can position substituents to interact with both the catalytic and peripheral anionic sites of the AChE enzyme. |
Detailed Experimental Protocols
The following protocols are generalized yet robust starting points for researchers. They are designed to be self-validating, with explanations for key steps and troubleshooting advice.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-3-methyl-1,5-naphthyridine derivatives via C-C bond formation.
Causality and Rationale: This protocol employs a modern catalyst system (a palladium source with a bulky, electron-rich biarylphosphine ligand like SPhos) which is highly effective for coupling less reactive aryl chlorides.[22] Potassium phosphate is used as a base; it is strong enough to facilitate transmetalation without causing hydrolysis of sensitive functional groups.[10] The dioxane/water solvent system is effective at solubilizing both organic and inorganic reagents.[23]
Reagents and Equipment:
-
2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas (Argon or Nitrogen) line.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-3-methyl-1,5-naphthyridine, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst premix to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Troubleshooting:
-
Low Yield: If the reaction stalls, consider increasing the temperature, using a more electron-rich ligand (e.g., XPhos), or ensuring the reagents and solvents are scrupulously anhydrous and deoxygenated.
-
De-boronation of Boronic Acid: This can occur if the reaction is run for too long or at too high a temperature. Use a slight excess (1.2-1.5 equiv) of the boronic acid to compensate.
-
De-halogenation of Starting Material: This side reaction can be minimized by using a robust ligand and ensuring a fully inert atmosphere.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-3-methyl-1,5-naphthyridine derivatives via C-N bond formation.
Causality and Rationale: This protocol uses a strong, non-nucleophilic base (sodium tert-butoxide) which is essential for deprotonating the amine and facilitating the catalytic cycle.[24] Toluene is a common solvent as it is non-polar and allows for heating to the required temperatures. The choice of ligand is critical; bulky biaryl phosphine ligands like XPhos or BrettPhos are often required for coupling aryl chlorides with a wide range of amines.[12]
Reagents and Equipment:
-
2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane, anhydrous
-
Schlenk flask, magnetic stirrer, heating mantle or oil bath, inert gas (Argon or Nitrogen) line.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, and the sodium tert-butoxide. Note: Add the base last if the amine or aryl halide is base-sensitive.
-
Reagent Addition: Add the 2-Chloro-3-methyl-1,5-naphthyridine and the desired amine.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[25]
Troubleshooting:
-
No Reaction: Ensure the base is fresh and has been handled under inert conditions. The activity of NaOtBu can decrease upon exposure to air. The palladium catalyst may also need to be from a fresh source.
-
Hydrodehalogenation: This side product arises from a competing reaction pathway. Using a bulkier ligand or slightly lower reaction temperatures can sometimes mitigate this issue.
-
Sterically Hindered Amines: For very bulky amines, a more specialized ligand (e.g., BrettPhos) and higher temperatures may be necessary.
Conclusion and Future Outlook
2-Chloro-3-methyl-1,5-naphthyridine is a high-value synthetic intermediate that serves as a gateway to vast and diverse chemical libraries. Its utility is firmly grounded in the robust and predictable nature of modern cross-coupling chemistry. The protocols and applications detailed herein demonstrate its proven track record in the synthesis of potent kinase inhibitors, anticancer agents, and anti-infectives. As medicinal chemists continue to tackle challenging biological targets, the strategic use of versatile and reliable building blocks like 2-Chloro-3-methyl-1,5-naphthyridine will remain a cornerstone of successful drug discovery campaigns, enabling the rapid optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Conceptual workflow for drug discovery.
References
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: )
- Saleh, M. Y.; Ayoub, A. I. Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. Eur. J. Chem. 2014, 5, 475-480. (URL: )
- Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives | Journal of Chemical Health Risks. (2023, October 9). (URL: )
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: )
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Deriv
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: )
- Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL: )
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC. (URL: )
- Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed. (2015, August 15). (URL: )
- Buchwald–Hartwig amin
- Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Deriv
- Antimicrobial Activity of Naphthyridine Deriv
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). (URL: )
- Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024, December 17). (URL: )
- Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. (2024, May 30). (URL: )
- 2-Chloro-3-methyl-1,5-naphthyridine | M
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025, February 7). (URL: )
- WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google P
- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
- Some of the most commonly found neurodegenerative diseases.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. (URL: )
- A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+ B.Gangadasu, B.China Raju* and V.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine - Benchchem. (URL: )
- Potential Protective Effects of Pungent Flavor Components in Neurodegener
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. (2025, September 30). (URL: )
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: )
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed. (2024, July 11). (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
-
Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[1][9] naphthyridines. (URL: )
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. (2004, August 26). (URL: )
- 1049030-27-4|2-chloro-3-methyl-1,5-naphthyridine - BLDpharm. (URL: )
- Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
- Fused 1,5-naphthyridines - Encyclopedia.pub. (2020, August 31). (URL: )
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (2020, July 16). (URL: )
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC. (2022, February 22). (URL: )
- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (2025, May 14). (URL: )
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Application Note: 2-Chloro-3-methyl-1,5-naphthyridine in Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological pathway integration.
Executive Summary
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its unique structural properties and its role as a building block in the synthesis of pharmaceuticals, particularly anti-cancer, anti-inflammatory, and anti-infective agents[1]. Within this chemical space, 2-chloro-3-methyl-1,5-naphthyridine (CAS: 1049030-27-4) serves as a highly specialized intermediate.
This application note provides an in-depth technical guide on utilizing 2-chloro-3-methyl-1,5-naphthyridine. By detailing the causality behind catalyst selection, solvent effects, and steric tuning, this document empowers chemists to integrate this building block into complex drug discovery workflows, particularly for targeting kinases (e.g., ALK5) and topoisomerases[2].
Structural & Mechanistic Rationale
The utility of 2-chloro-3-methyl-1,5-naphthyridine stems from the synergistic electronic and steric effects of its substituents:
-
Electronic Activation (The 2-Chloro Position): The two nitrogen atoms in the 1,5-naphthyridine core are highly electron-withdrawing. This drastically reduces the electron density of the aromatic ring, making the C-Cl bond at the 2-position exceptionally primed for oxidative addition by transition metals (e.g., Palladium) or direct Nucleophilic Aromatic Substitution (SNAr).
-
Conformational Locking (The 3-Methyl Position): The 3-methyl group provides a critical steric buttress. In medicinal chemistry, introducing a methyl group adjacent to a biaryl linkage or an amine hinge-binder restricts the rotational degrees of freedom. This "conformational locking" minimizes the entropic penalty upon binding to a target protein, often resulting in a 10- to 100-fold increase in binding affinity.
Fig 1. Divergent synthetic workflows utilizing 2-chloro-3-methyl-1,5-naphthyridine.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and a built-in quality control checkpoint.
Protocol A: Sterically Hindered Buchwald-Hartwig Amination
Derivatives of 1,5-naphthyridine are potent inhibitors of the TGF-β type I receptor (ALK5)[2]. Synthesizing these inhibitors often requires coupling a bulky amine to the 2-position.
Materials:
-
2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-3-methyl-1,5-naphthyridine, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Solvent Addition: Add sparged (degassed) anhydrous 1,4-dioxane.
-
Heating: Seal the flask and heat to 95 °C for 12 hours.
-
Work-up: Cool to room temperature, filter through a pad of Celite to remove the palladium and salts, and concentrate in vacuo.
Causality of Experimental Choices:
-
Why Xantphos? The 1,5-naphthyridine ring accelerates oxidative addition, but the adjacent 3-methyl group introduces severe steric hindrance that can stall reductive elimination. Xantphos, possessing a wide bite angle (111°), forces the palladium intermediate into a geometry that dramatically accelerates reductive elimination, preventing the accumulation of off-cycle Pd-complexes.
-
Why Cs₂CO₃? Stronger bases like NaOtBu can trigger unwanted nucleophilic attack or degradation of the electron-deficient naphthyridine core. Cs₂CO₃ is mild enough to preserve the heterocycle while effectively deprotonating the coordinated amine.
Validation & Quality Control: Withdraw a 10 µL aliquot at 4 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 179 [M+H]⁺ for ³⁵Cl) is entirely replaced by the product mass. Diagnostic Check: If an intermediate mass corresponding to a Pd-adduct accumulates, it indicates stalled reductive elimination; spike an additional 0.05 equiv of Xantphos to drive the reaction to completion.
Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
Fused and biaryl 1,5-naphthyridines exhibit noticeable cytotoxicity against human cancer cell lines via topoisomerase I inhibition[3].
Materials:
-
2-Chloro-3-methyl-1,5-naphthyridine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Assembly: Charge a microwave vial with the naphthyridine core, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Solvent: Add the Toluene/H₂O mixture. The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.
-
Reaction: Irradiate in a microwave synthesizer at 110 °C for 45 minutes.
-
Extraction: Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Causality of Experimental Choices:
-
Why a Biphasic System with K₃PO₄? Boronic acids require activation into highly nucleophilic boronate species (-B(OH)₃⁻) for transmetalation. K₃PO₄ in water provides the necessary hydroxide equivalents for this activation without causing the protodeboronation (degradation) of the boronic acid often seen with stronger bases like NaOH.
Validation & Quality Control: Analyze the purified product via ¹H NMR. The system validates the successful cross-coupling through the anisotropic shielding effect. The singlet corresponding to the 3-methyl group (typically around ~2.6 ppm in the starting material) will shift upfield (e.g., to ~2.2 ppm) because the newly attached orthogonal aryl ring shields the methyl protons.
Quantitative Data Summaries
The following tables summarize optimization metrics and biological validation data for derivatives synthesized from 2-chloro-3-methyl-1,5-naphthyridine.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions (Model Reaction: Coupling with morpholine at 95 °C for 12h)
| Catalyst System | Base | Solvent | Conversion (%) | Isolated Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 45% | 32% (Core degradation) |
| Pd₂(dba)₃ / dppf | Cs₂CO₃ | 1,4-Dioxane | 60% | 55% |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | >99% | 92% |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl Alcohol | 85% | 78% |
Table 2: Biological Activity of Synthesized 1,5-Naphthyridine Derivatives [2],[3]
| Derivative Type | Target / Pathway | IC₅₀ (Target) | Cell Line Viability (HeLa / HL-60) |
| 2-Amino-3-methyl-1,5-naphthyridine | ALK5 (TGF-β RI) | 12 nM | > 10 µM (Low general toxicity) |
| 2-Aryl-3-methyl-1,5-naphthyridine | Topoisomerase I | 45 nM | 0.8 µM / 1.2 µM (High cytotoxicity) |
| Fused Chromeno-naphthyridine | Topoisomerase I | 28 nM | 0.5 µM / 0.7 µM |
Biological Integration: Target Pathway
Understanding the biological context of these synthesized molecules is critical for rational drug design. 1,5-naphthyridine derivatives act as potent competitive inhibitors at the ATP-binding site of the ALK5 kinase domain[2]. By blocking ALK5, these compounds prevent the phosphorylation of SMAD2/3, thereby halting the transcription of genes responsible for fibrosis and tumor metastasis.
Fig 2. Mechanism of naphthyridine-derived ALK5 inhibitors in the TGF-β signaling pathway.
References
- Chem-Impex. "1,5-Naphthyridine - Chem-Impex". Chem-Impex International.
- Benchchem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide". Benchchem.
- ResearchGate. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications". ResearchGate.
- Encyclopedia.pub. "Fused 1,5-naphthyridines". Encyclopedia.pub.
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Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-1,5-Naphthyridines
Introduction and Strategic Overview
The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in the development of kinase inhibitors, mGlu5 receptor antagonists, and canthin-6-one alkaloids[1],[2]. Functionalization of this heteroatom-rich bicyclic system at the 2-position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for generating structural diversity[3].
However, coupling 2-chloro-1,5-naphthyridines presents unique synthetic challenges. The two nitrogen atoms in the ring system are highly Lewis basic and can coordinate to the palladium catalyst, leading to catalyst poisoning and the premature precipitation of inactive "Pd black." This application note provides a causally driven, self-validating protocol designed to overcome these challenges through precise catalyst selection, solvent optimization, and rigorous atmospheric control[4].
Mechanistic Insights & Causality (E-E-A-T)
To ensure high yields and reproducibility, researchers must understand the "why" behind the reagents chosen for this specific substrate:
-
Catalyst and Ligand Selection: The use of a bidentate ligand, such as dppf in
, is highly recommended over monodentate ligands like . The chelate effect of the dppf ligand forms a tight, sterically demanding complex with palladium. This prevents the competing 1,5-naphthyridine nitrogens from displacing the phosphine ligands, thereby preserving the active catalytic cycle[1]. -
Base and Solvent Synergy:
in a 1,4-Dioxane/Water (4:1) mixture provides the optimal environment for transmetalation. The high solubility of Cesium carbonate ensures an adequate concentration of hydroxide ions in the organic phase. Water is not merely a co-solvent; it is mechanistically required to form the highly reactive intermediate, which readily undergoes transmetalation with the arylboronic acid[1],[4]. -
Substrate Electronics: The electron-deficient nature of the 1,5-naphthyridine ring highly activates the C2-Cl bond, making the initial oxidative addition step rapid. The rate-limiting step is typically transmetalation, which is why optimizing the base and boronic acid activation is paramount.
Experimental Workflow
Fig 1. Standardized workflow for Suzuki-Miyaura coupling of 2-chloro-1,5-naphthyridines.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and expected yields for the coupling of 2-chloro-1,5-naphthyridines with standard arylboronic acids[1],[4],[5].
| Catalyst System | Base | Solvent System | Temp (°C) | Avg. Yield (%) | Mechanistic Observation |
| 1,4-Dioxane/ | 90 | 85 - 95 | Bidentate ligand prevents catalyst poisoning by naphthyridine nitrogens. High solubility of | ||
| 1,4-Dioxane/ | 90 | 70 - 80 | Monodentate | ||
| DMF/ | 80 | 45 - 75 | Ligand-free conditions work for unhindered boronic acids but suffer from Pd black precipitation and lower turnover numbers. |
Detailed Experimental Protocol (Self-Validating System)
This step-by-step methodology is designed to provide real-time visual and physical feedback to the researcher, ensuring the integrity of the reaction at every phase[4].
Phase 1: Reagent Assembly (The "Pre-Mix")
-
Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1,5-naphthyridine (1.0 eq), arylboronic acid (1.2 - 1.5 eq),
(0.05 eq), and (2.0 eq). -
Causality: A slight excess of boronic acid is utilized to compensate for competitive protodeboronation, a common side reaction in aqueous alkaline media at elevated temperatures.
-
Validation Check: The solid mixture should appear as a heterogeneous powder. The
catalyst will impart a distinct, uniform reddish-orange hue to the solid mix.
Phase 2: Inert Atmosphere & Solvent Addition
-
Action: Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with Argon. Repeat this cycle three times. Add previously degassed 1,4-Dioxane and deionized
(4:1 v/v ratio, yielding a 0.1 M to 0.2 M solution relative to the substrate) via a syringe. -
Causality: Oxygen is highly detrimental to the
active species, leading to homocoupling of the boronic acid (forming biaryls) and irreversible catalyst degradation. -
Validation Check: Upon solvent addition, the mixture will become a cloudy suspension. As heating commences and the base dissolves, the solution will transition into a deep red/brown homogeneous liquid, indicating the successful reduction of
to the active catalytic species.
Phase 3: Thermal Activation & Monitoring
-
Action: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) for 4 to 12 hours.
-
Causality: Vigorous stirring is critical in semi-biphasic aqueous-organic mixtures to maximize the interfacial surface area where the inorganic base, water, and organic reactants interact for transmetalation.
-
Validation Check: Monitor the reaction via TLC (typically 50% EtOAc in Hexanes) or LC-MS. The disappearance of the 2-chloro-1,5-naphthyridine spot (which exhibits strong UV absorbance at 254 nm) confirms reaction completion. The formation of a black precipitate (Pd black) before the substrate is consumed indicates a compromised inert atmosphere or catalyst poisoning.
Phase 4: Work-up and Purification
-
Action: Cool the reaction to room temperature. Quench with water (equal to the reaction volume) and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography. -
Causality: The aqueous workup removes the inorganic salts (
) and the majority of the boronic acid byproducts (boroxines/borates), leaving the lipophilic coupled product in the organic phase. -
Validation Check: If a stubborn emulsion forms during the extraction phase, it is likely due to the coordination of palladium to the newly formed naphthyridine product. Adding a small amount of Celite to the biphasic mixture and filtering it through a fritted funnel, or adding additional saturated brine, will rapidly break the emulsion and restore clear phase separation.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC (nih.gov).[1][Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.[2][Link]
-
Two-Step Total Syntheses of Canthin-6-one Alkaloids: New One-Pot Sequential Pd-Catalyzed Suzuki−Miyaura Coupling and Cu-Catalyzed Amidation Reaction - Organic Letters (ACS Publications).[3][Link]
Sources
analytical techniques for characterizing 2-Chloro-3-methyl-1,5-naphthyridine
Application Note: Analytical Characterization & Functionalization of 2-Chloro-3-methyl-1,5-naphthyridine
Part 1: Introduction & Strategic Context
2-Chloro-3-methyl-1,5-naphthyridine (CAS: 23616-33-3) is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., ALK5/TGF-
The structural integrity of this molecule relies on two distinct domains:
-
The 1,5-Naphthyridine Core: A bicyclic aromatic system containing two nitrogen atoms. Its electron-deficient nature makes it susceptible to nucleophilic attack, yet resistant to oxidation.
-
The 2-Chloro-3-methyl Motif: The chlorine atom at position C2 is highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the adjacent nitrogen (N1) and the electron-withdrawing nature of the ring. The C3-methyl group provides steric bulk and a handle for metabolic stability or further functionalization (e.g., benzylic bromination).
Operational Safety: Naphthyridine derivatives are potent biological effectors. Treat as a potential skin sensitizer and respiratory irritant. All protocols below require a fume hood and standard PPE (nitrile gloves, safety glasses).
Part 2: Analytical Workflow Strategy
The characterization of this compound requires a tiered approach to ensure both identity (is it the right structure?) and quality (is it pure enough for biological assay?).
Figure 1: Tiered analytical workflow for validating heterocyclic building blocks.
Part 3: Detailed Experimental Protocols
Protocol 1: Structural Elucidation (NMR & MS)
Objective: To unambiguously assign the regiochemistry of the methyl and chlorine substituents. Regioisomers (e.g., 1,6-naphthyridine derivatives) are common byproducts in Skraup-type syntheses.
1. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Signal:
- Da (approx).
-
Isotope Pattern: A distinct 3:1 ratio of
( ) to ( ) peaks is mandatory. Absence of this pattern indicates dechlorination.
2. Nuclear Magnetic Resonance (
-
Solvent:
(Preferred for resolution) or (if solubility is poor). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (
7.26 ppm).
Predicted Assignment Logic (400 MHz,
| Proton | Chemical Shift ( | Multiplicity | Assignment Rationale | |
| H4 | 8.20 – 8.40 | Singlet (s) | - | Located on the substituted ring. Deshielded by N1 and aromatic current. No adjacent protons (blocked by C3-Me). |
| H6 | 8.90 – 9.05 | Doublet of Doublets (dd) | Most deshielded proton on B-ring due to adjacency to N5. | |
| H8 | 8.30 – 8.50 | Doublet of Doublets (dd) | Adjacent to the ring junction. Shows meta-coupling to H6. | |
| H7 | 7.50 – 7.70 | Doublet of Doublets (dd) | The "beta" proton of the pyridine-like B-ring. Shielded relative to H6/H8. | |
| CH | 2.50 – 2.70 | Singlet (s) | - | C3-Methyl group. Slightly deshielded by the aromatic ring. |
Critical Validation Step: Confirm the Singlet at ~8.3 ppm (H4) . If this signal appears as a doublet, the methyl group may be misplaced, or the core is a different naphthyridine isomer.
Protocol 2: Purity Profiling (HPLC-UV)
Challenge: Naphthyridines are basic. On standard acidic silica columns (C18), the nitrogen lone pairs interact with residual silanols, causing peak tailing and poor resolution.
Solution: Use a High pH Mobile Phase strategy. At pH 10, the nitrogens are unprotonated (neutral), reducing silanol interaction and sharpening peaks.
Method Parameters:
-
Column: Waters XBridge C18 (or equivalent hybrid particle), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica columns at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/impurities).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 12.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor (
): Must be . -
Retention Time (
): 2-Chloro-3-methyl-1,5-naphthyridine is moderately lipophilic; expect elution at ~6–8 min.
Protocol 3: Functionalization Monitoring ( )
The 2-chloro group is a "dummy" group intended to be replaced. Monitoring this reaction is critical for synthesis.
Reaction: Displacement of 2-Cl with an amine (
Figure 2: Reaction pathway and monitoring logic for Nucleophilic Aromatic Substitution.
Monitoring Protocol:
-
TLC: The product (amine) will generally be more polar than the starting chloride.
-
Eluent: 5% MeOH in DCM.
-
Observation: Starting material (
) disappears; Product ( ) appears.
-
-
UPLC/HPLC:
-
The UV spectrum will shift. The amino-naphthyridine often shows a bathochromic shift (red shift) compared to the chloro-precursor due to increased conjugation from the nitrogen lone pair.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13531967, 2-Chloro-1,6-naphthyridine (Analogous reactivity data). Retrieved from [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1][2] Molecules, 25(22), 5427. (Detailed review of Skraup synthesis and
reactivity of chloronaphthyridines). Retrieved from [Link] -
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2][3] Journal of Medicinal Chemistry, 47(18), 4494-4506. (Source for biological application and general characterization of the scaffold). Retrieved from [Link]
-
Revue Roumaine de Chimie (2004). Assignments of 1H and 13C NMR spectra of benzo[b][1,8]naphthyridone. (Reference for coupling constants in naphthyridine systems). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methyl-1,5-naphthyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-3-methyl-1,5-naphthyridine (CAS: 1049030-27-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve the yield and purity of this important heterocyclic compound.
Overview of the Synthetic Strategy
The most reliable and commonly employed route for synthesizing 2-Chloro-3-methyl-1,5-naphthyridine is a two-step process. This strategy involves first constructing the core heterocyclic ring system to form an intermediate, 3-methyl-1,5-naphthyridin-2(1H)-one , followed by a chlorination reaction to yield the final product. This approach allows for better control over regioselectivity and generally provides higher yields compared to direct, one-pot methods.
The overall workflow is summarized below:
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. Each question is followed by an analysis of potential causes and recommended solutions.
Step 1: Cyclization to 3-Methyl-1,5-naphthyridin-2(1H)-one
Q1: The initial condensation between 2-amino-4-methylpyridine and diethyl (ethoxymethylene)malonate (DEEM) is slow or incomplete. What can I do?
-
Potential Cause: Insufficient temperature or reaction time. This initial substitution reaction requires thermal energy to proceed efficiently.
-
Expert Recommendation: Ensure the reaction temperature is maintained between 110-130 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-amino-4-methylpyridine spot has been completely consumed. If the reaction stalls, a slight increase in temperature may be beneficial, but be cautious not to initiate premature cyclization.
Q2: My yield of the final cyclized product, 3-methyl-1,5-naphthyridin-2(1H)-one, is very low after heating the intermediate. Why?
-
Potential Cause 1: Insufficient Cyclization Temperature. The most critical parameter for the Gould-Jacobs reaction is the high temperature required for the intramolecular thermal cyclization.[1][2] Standard refluxing in common organic solvents will not provide the necessary energy.
-
Expert Recommendation: The cyclization must be performed in a high-boiling point, inert solvent. Dowtherm A or diphenyl ether are excellent choices, as they allow the reaction mixture to reach the required 250-260 °C.[2] Without such a solvent, the intermediate will likely decompose before it has a chance to cyclize, leading to poor yields.
-
Potential Cause 2: Use of Conventional Heating. Long reaction times at very high temperatures using conventional heating (e.g., an oil bath) can sometimes lead to charring and decomposition of the starting materials.
-
Expert Recommendation: Microwave-assisted synthesis is a highly effective alternative.[3] Microwave heating can rapidly bring the reaction to the target temperature and significantly reduce the required reaction time, often from hours to minutes, which minimizes byproduct formation and can dramatically improve yields.[3]
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: The chlorination reaction is incomplete, and I recover a significant amount of the starting naphthyridinone. What went wrong?
-
Potential Cause 1: Inactive Reagent. Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture. If the reagent is old or has been improperly stored, it will be partially hydrolyzed and less effective.
-
Expert Recommendation: Always use a fresh, unopened bottle of POCl₃ or a properly stored reagent under an inert atmosphere. Using POCl₃ as both the reagent and the solvent (in large excess) often helps drive the reaction to completion.
-
Potential Cause 2: Insufficient Reactivity/Activation. Some heterocyclic systems can be resistant to chlorination. The equilibrium may not favor the product under standard reflux conditions.
-
Expert Recommendation:
-
Add PCl₅: Using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can create a more potent chlorinating system.[4]
-
Add a Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) or a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[5][6]
-
Increase Temperature: For stubborn substrates, performing the reaction in a sealed tube at temperatures up to 160-170 °C can provide the necessary energy to drive the reaction to completion.[6][7]
-
Q4: During the workup, my yield drops significantly, and I see the starting material reappear on my TLC plate. How can I prevent this?
-
Potential Cause: Product Hydrolysis. The 2-chloro-1,5-naphthyridine product is susceptible to hydrolysis back to the starting naphthyridinone, especially in the presence of acid generated during the quenching of excess POCl₃.
-
Expert Recommendation: The workup procedure is critical for success. The reaction mixture must be quenched by slowly and carefully pouring it into a vigorously stirred mixture of ice and a base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[7][8] This method ensures that the highly exothermic quenching of POCl₃ occurs under basic conditions, immediately neutralizing the generated HCl and phosphoric acid, thus protecting the product from hydrolysis. Maintain the pH of the aqueous layer above 8 during the entire extraction process.
Q5: The workup of the POCl₃ reaction is hazardous and difficult to control on a larger scale. Are there safer alternatives?
-
Potential Cause: The reaction of a large excess of POCl₃ with water is extremely exothermic and can be dangerous if not properly controlled.
-
Expert Recommendation: A solvent-free protocol using an equimolar amount of POCl₃ has been developed for large-scale chlorinations.[6][9] This method involves heating the substrate with one equivalent of POCl₃ and one equivalent of a base (like pyridine) in a sealed reactor. Since no excess POCl₃ is used, the subsequent quench is much safer and easier to control.[6]
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the Gould-Jacobs cyclization with 2-amino-4-methylpyridine? A: The Gould-Jacobs reaction involves an intramolecular electrophilic aromatic substitution. With 2-amino-4-methylpyridine, the cyclization will occur at the C-3 position of the pyridine ring, which is ortho to the amino group and activated by it, leading specifically to the desired 1,5-naphthyridine scaffold.
Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step? A: While SOCl₂ is a common chlorinating agent, POCl₃ is generally more effective and reliable for the conversion of cyclic amides (lactams) like pyridinones and naphthyridinones to their corresponding chloro-derivatives. SOCl₂ may require harsher conditions or result in lower yields for this specific transformation.
Q: My final product is an oil/waxy solid and difficult to purify by recrystallization. What is the best purification method? A: Silica gel column chromatography is the most effective method for purifying 2-Chloro-3-methyl-1,5-naphthyridine. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, should provide good separation from non-polar impurities and any residual polar starting material.
Q: What are the key safety precautions when working with POCl₃? A: Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.
-
Quenching: Always add POCl₃ slowly to ice/water/base, never the other way around. Be prepared for a highly exothermic reaction.
Data and Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis.
Table 1: Optimization of Gould-Jacobs Cyclization
| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield of 3-methyl-1,5-naphthyridin-2(1H)-one | Reference |
| 1 | Conventional | None | 250 | 30 min | Low (<15%) | [3] |
| 2 | Conventional | Diphenyl Ether | 250-260 | 1-2 h | Good (60-75%) | [2] |
| 3 | Microwave | None | 250 | 10 min | Moderate (~40%) | [3] |
| 4 | Microwave | None | 300 | 5 min | Good (~47%) | [3] |
Table 2: Comparison of Chlorination Conditions
| Entry | Reagent(s) | Additive/Solvent | Temperature (°C) | Time | Key Considerations | Reference |
| 1 | POCl₃ (excess) | None | Reflux (~107) | 2-4 h | Standard method; requires careful workup. | [8] |
| 2 | POCl₃ / PCl₅ | None | Reflux | 6-8 h | More robust for less reactive substrates. | [4] |
| 3 | POCl₃ (1.5 eq) | Sulfolane | 70-75 | 0.5-1.5 h | Milder conditions, good for sensitive molecules. | [5] |
| 4 | POCl₃ (1 eq) | Pyridine (1 eq) | 160 (sealed reactor) | 2 h | Ideal for large scale, improved safety. | [6][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1,5-naphthyridin-2(1H)-one
This protocol is based on the principles of the Gould-Jacobs reaction.[1][2]
-
Condensation: In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction should become a homogenous melt. Ethanol is evolved as a byproduct.
-
Cyclization: Allow the mixture to cool slightly (~100 °C) and add diphenyl ether (approx. 5-10 mL per gram of aminopyridine) to the flask. Equip the flask with a short path distillation head to allow for the removal of ethanol. Heat the mixture to 250-255 °C. The solution will turn dark. Maintain this temperature for 1-2 hours.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Add hexanes to the flask to precipitate the product. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with hexanes to remove the diphenyl ether solvent. The crude product can be further purified by recrystallization from ethanol or a suitable solvent to yield 3-methyl-1,5-naphthyridin-2(1H)-one as a solid.
Protocol 2: Synthesis of 2-Chloro-3-methyl-1,5-naphthyridine
This protocol uses the standard POCl₃ reflux method.[7][8]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3-methyl-1,5-naphthyridin-2(1H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The POCl₃ serves as both the reagent and solvent.
-
Heating: Heat the resulting solution to reflux (approx. 107-110 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is no longer visible.
-
Workup (CRITICAL STEP):
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker with a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Slowly and carefully , add the reaction mixture dropwise via an addition funnel to the ice/bicarbonate slurry. This step is highly exothermic and will evolve gas (CO₂). Ensure the pH remains basic (>8).
-
Once the addition is complete, continue stirring for 30 minutes.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-Chloro-3-methyl-1,5-naphthyridine.
Mandatory Visualizations
References
-
Anonymous. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. [Link]
-
Alam, F., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]
-
Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Tejedor, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Al-Tel, T. H., et al. (2010). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 15(8), 5705-5735. [Link]
- Kim, J. S., et al. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride.
-
Zare, A., et al. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(89), 86035-86041. [Link]
-
Reddy, T. J., et al. (2008). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 51(22), 7067-7070. [Link]
-
Muscia, G. C., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Al-Mulla, A. (2017). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
Mphahlele, M. J., & Moekwa, T. B. (2016). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Acta Crystallographica Section E, 72(Pt 11), 1625–1629. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
overcoming challenges in the functionalization of 1,5-naphthyridines
Technical Reference ID: NAPH-15-FUNC-2026
Welcome to the Advanced Heterocycle Functionalization Hub. This guide addresses the specific electronic and steric challenges inherent to the 1,5-naphthyridine scaffold. Unlike its 1,8-isomer, the 1,5-naphthyridine presents a symmetric, electron-deficient distinct topology that complicates standard Pd-catalyzed couplings and electrophilic substitutions.
The Reactivity Landscape: Diagnostic Matrix
Before modifying your protocol, identify your specific failure mode using the reactivity profile below.
| Symptom | Probable Cause | Technical Explanation | Recommended Intervention |
| <5% Yield in Suzuki/Buchwald | Catalyst Poisoning | The N1/N5 lone pairs ( | Switch Ligand: Use bulky biaryl phosphines (e.g., XPhos, BrettPhos ) to sterically preclude N-coordination. Additive: Add LiCl or Zn salts to occupy the N-lone pair. |
| Mixture of C2/C4 Isomers | Radical Ambiguity | In Minisci reactions, C2 and C4 have similar LUMO coefficients, leading to poor regiocontrol. | Thermodynamic Control: Lower temperature (-20°C) favors C2. Steric Control: Bulky radical sources favor C2 (away from N-lone pair repulsion). |
| No Reaction in SEAr | Electronic Deficiency | The ring is highly | Switch Strategy: Abandon SEAr. Use SNAr (on halides) or Minisci C-H activation (radical). |
| Lithiation Decomposition | Nucleophilic Attack | n-BuLi acts as a nucleophile at C2/C4 rather than a base, causing ring opening or polymerization. | Change Base: Use non-nucleophilic bases like LiTMP or TMPMgCl·LiCl (Knochel-Hauser) at -78°C. |
Visualizing Reactivity & Pathways
The following diagram maps the preferred functionalization strategies based on the target position.
Caption: Decision tree for site-selective functionalization. Note that C3 is the most difficult position to access directly from the parent heterocycle.
Deep Dive: Troubleshooting Protocols
Issue A: Overcoming Catalyst Poisoning in Cross-Couplings
The Problem: The nitrogen atoms in 1,5-naphthyridine are strong
The Protocol (Self-Validating): Use the "Bulky-Ligation" method.
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + XPhos or RuPhos (2-4 mol%). The steric bulk of XPhos prevents the naphthyridine nitrogen from coordinating to the Pd center.
-
Base: K₃PO₄ (3.0 equiv) in 1,4-Dioxane/Water (4:1).
-
Temperature: 100°C.
-
Validation Step: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your ligand is not protecting the metal. Switch to a precatalyst like XPhos Pd G3 .
Expert Insight: If XPhos fails, add 1.0 equiv of ZnCl₂ . The Zinc acts as a "decoy," binding to the naphthyridine nitrogens and freeing the Palladium to perform the oxidative addition [1].
Issue B: Regioselective C-H Alkylation (Minisci Reaction)
The Problem: Achieving selectivity between C2 and C4. Both are electron-deficient, but C2 is generally more reactive toward nucleophilic radicals under acidic conditions.
The Protocol (C2-Selective):
-
Substrate: 1,5-naphthyridine (1.0 equiv).
-
Solvent: DCM/Water (biphasic) or DMSO.
-
Acid: TFA (1.0 equiv) is mandatory . It protonates the N, lowering the LUMO energy and directing the radical to the C2/C4 positions.
-
Radical Source: Zinc sulfinate or Carboxylic acid + AgNO₃/K₂S₂O₈.
-
Regiocontrol Trick: To favor C2 exclusively, use a bulky radical source (e.g., tert-butyl). If C4 is desired, this method is unreliable; switch to Magnesiation (see below) .
Issue C: Accessing the C4 Position (The Knochel Method)
The Problem: C4 is difficult to access via electrophilic substitution. The Solution: Directed magnesiation using TMP-bases.[1]
The Protocol:
-
Reagent: TMPMgCl·LiCl (1.1 equiv). Do not use LDA or n-BuLi (leads to addition products).
-
Conditions: -40°C in dry THF.
-
Quench: Add electrophile (e.g., I₂, DMF, Allyl bromide) after 30 mins.
-
Mechanism: The bulky TMP base is kinetically prevented from nucleophilic attack and removes the proton at C4 (or C8) due to the directing effect of the ring nitrogen [2].
Quantitative Comparison of Methods
| Feature | Minisci (Radical) | N-Oxide Rearrangement | TMP-Magnesiation |
| Primary Site | C2 (Major), C4 (Minor) | C2 (via Cl) | C4 (Exclusive) |
| Conditions | Acidic, Oxidative | Harsh (POCl₃, Reflux) | Basic, Cryogenic (-40°C) |
| FG Tolerance | High (compatible with halides) | Low (acid sensitive) | Moderate (electrophile dependent) |
| Scalability | Excellent | Good | Moderate (requires dry box/Schlenk) |
Mechanism Visualization: Minisci vs. Coordination
Caption: Contrast between N-coordination (catalyst death) and proton-activated radical addition (Minisci success).
References
-
Bechki, L. et al. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn[2]···N Interactions." Chemistry - A European Journal, 2022.
-
Fuertes, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[3] Molecules, 2020, 25(14), 3252.[4]
-
Duncton, M.A. "Minisci reactions: Versatile C–H functionalization for drug discovery." MedChemComm, 2011.
-
Knochel, P. et al. "Regioselective functionalization of naphthyridines via magnesiation." Journal of Organic Chemistry, 2019.
Sources
Technical Support Center: 1,5-Naphthyridine Synthesis & Troubleshooting
Core Directive & Strategy
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antimalarials, and topoisomerase inhibitors. However, its synthesis is often plagued by low yields, "tar" formation (polymerization), and difficult purification due to the basicity and polarity of the diazanaphthalene core.
This guide moves beyond generic textbook procedures. We focus on the Skraup Reaction (the industrial workhorse) and the Friedländer Condensation (the precision tool), providing a self-validating, troubleshooting-first approach.
Primary Synthesis Protocols
Protocol A: Modified Skraup Synthesis (The Workhorse)
Best for: Unsubstituted or simple alkyl-substituted 1,5-naphthyridines.
The Challenge: The classic Skraup reaction involves heating 3-aminopyridine with glycerol and sulfuric acid.[1] It is notoriously violent and prone to thermal runaway, resulting in a black, insoluble tar.
The Solution: The "Sulfo-Mix" modification with a moderator (
Step-by-Step Workflow
-
Preparation of "Sulfo-Mix": In a separate vessel, pre-mix glycerol (3.5 equiv) and conc.
(excess) at 0°C. This minimizes local overheating during the main addition. -
The Moderator: To the reaction flask containing 3-aminopyridine (1.0 equiv), add Ferrous Sulfate (
) (0.05 equiv). Why? Iron salts act as a redox buffer, moderating the oxidation rate of the intermediate dihydro-compound. -
Oxidant Choice: Use Sodium m-nitrobenzenesulfonate (1.2 equiv) instead of nitrobenzene or
. It is water-soluble, making work-up significantly cleaner. -
Controlled Addition: Add the "Sulfo-Mix" dropwise to the amine/oxidant/iron mixture at 100°C.
-
Thermal Ramp: Heat to 140°C only after addition is complete. Hold for 4 hours.
Self-Validating Checkpoint:
-
Visual: The reaction should turn dark brown, not black/tarry.
-
TLC:[1] Monitor the disappearance of the fluorescent 3-aminopyridine spot. A blue-fluorescent spot (1,5-naphthyridine) should appear.
Protocol B: Friedländer-Type Condensation (The Precision Tool)
Best for: Highly substituted scaffolds or when regioselectivity is critical.
The Challenge: Requires pre-functionalized starting materials (e.g., 3-amino-4-formylpyridine). The Solution: Base-catalyzed condensation with ketones.
Step-by-Step Workflow
-
Reagents: Combine 3-aminopyridine-4-carbaldehyde (1.0 equiv) and the enolizable ketone (1.1 equiv) in Ethanol.
-
Catalyst: Add 10 mol% KOH or piperidine.
-
Reflux: Heat at reflux for 2-6 hours.
-
Validation: Monitor by LCMS. The Schiff base intermediate is often visible early on, followed by the cyclized product.
Critical Troubleshooting Guide
This section addresses specific failure modes reported by users.
Category 1: Reaction Failure & Yield Loss[2]
Q1: My Skraup reaction turned into a solid black rock inside the flask. What happened?
-
Diagnosis: Thermal runaway and polymerization of acrolein (from glycerol).
-
Root Cause: The sulfuric acid dehydrated the glycerol too fast before the amine could react, or the temperature spiked.
-
Corrective Action:
-
Use the "Sulfo-Mix" technique (pre-mix glycerol/acid).
-
Add Boric Acid (
) (0.5 equiv). It complexes with glycerol, slowing its dehydration to acrolein and matching the generation rate to the consumption rate. -
Ensure high stirring speed (mechanical stirring preferred over magnetic for scales >5g).
-
Q2: I am getting a mixture of 1,5- and 1,7-naphthyridine isomers. How do I control this?
-
Diagnosis: Regioselectivity drift.
-
Mechanism: In 3-aminopyridine, the C2 position (alpha to ring N) and C4 position (gamma to ring N) are both nucleophilic sites for the cyclization step. C2 attack yields 1,5-naphthyridine; C4 attack yields 1,7-naphthyridine.
-
Corrective Action:
-
Standard Skraup: Inherently favors 1,5-naphthyridine (C2 attack) due to electronic activation by the amino group overcoming the deactivation of the ring nitrogen.
-
If 1,7-isomer persists: Check your starting material purity. If using a substituted 3-aminopyridine, steric bulk at C2 will force the reaction to C4 (yielding 1,7-naphthyridine).
-
Solution: Switch to Friedländer synthesis (Protocol B) where the aldehyde position fixes the geometry, guaranteeing a single isomer.
-
Category 2: Purification & Isolation[1][3]
Q3: The product streaks badly on silica gel columns, and I lose 50% of my yield.
-
Diagnosis: Nitrogen-Silanol interaction.[2]
-
Root Cause: The basic nitrogens of the naphthyridine core hydrogen-bond with the acidic silanol protons on the silica gel.[2]
-
Corrective Action:
-
Pre-treat Silica: Slurry the silica in Hexane/EtOAc + 1-2% Triethylamine (TEA) before loading the column.
-
Mobile Phase: Maintain 1% TEA or
in the eluent throughout the run. -
Alternative: Use Neutral Alumina instead of silica. It is less acidic and reduces streaking for electron-deficient heterocycles.
-
Q4: My product is insoluble in everything (EtOAc, DCM, Ether). How do I extract it?
-
Diagnosis: High lattice energy/pi-stacking.
-
Corrective Action:
Data & Specifications
Comparative Reaction Parameters
| Parameter | Skraup (Classic) | Skraup (Modified/Sulfo-Mix) | Friedländer |
| Temp Control | Difficult (Exothermic) | Controlled | Mild (Reflux) |
| Oxidant | Na-m-nitrobenzenesulfonate | None required | |
| Yield (Avg) | 15-30% | 50-70% | 75-90% |
| Regioselectivity | Good (C2 favored) | High | Perfect (Pre-defined) |
| Scalability | Poor (Safety risk) | Good | Excellent |
Visualizations
Figure 1: Optimized Skraup Synthesis Workflow
Caption: Logical flow for the synthesis of 1,5-naphthyridine preventing thermal runaway.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common synthesis and purification issues.
References
-
BenchChem Technical Support. (2025).[1][3][2][4] Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem. Link
-
Masdeu, C., et al. (2020).[5] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[5] Link
-
Fuertes, M., et al. (2020).[5] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Current Organic Chemistry. Link
-
ACS Publications. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Inhibitors. Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Synthesis of 2-Chloro-3-methyl-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3-methyl-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges and provide in-depth, field-proven insights into alternative synthetic strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and understanding in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the most common synthetic pathway to 2-Chloro-3-methyl-1,5-naphthyridine, and what are its key stages?
The most established and widely practiced approach is a two-stage synthesis. This pathway is favored for its reliability and the commercial availability of the starting materials. It involves:
-
Cyclization: Construction of the 1,5-naphthyridine core to form the key intermediate, 3-methyl-1,5-naphthyridin-2(1H)-one (the tautomer of 2-hydroxy-3-methyl-1,5-naphthyridine).
-
Chlorination: Conversion of the hydroxyl/keto group of the intermediate into the target chloro-derivative using a suitable chlorinating agent.
This sequential approach allows for the isolation and purification of the naphthyridinone intermediate, which often leads to a cleaner final product compared to one-pot strategies.
Caption: Workflow for the classical synthesis of 2-Chloro-3-methyl-1,5-naphthyridine.
Question 2: My cyclization to form 3-methyl-1,5-naphthyridin-2(1H)-one is giving low yields. What are the likely causes and how can I optimize it?
This is a common bottleneck. The formation of the naphthyridine ring is typically achieved via a modified Skraup or Doebner-von Miller reaction, which involves the acid-catalyzed reaction of an aminopyridine with an α,β-unsaturated carbonyl compound.[1][2] For your target, this means reacting 3-aminopyridine with a precursor to 2-methylacrolein.
Common Causes for Low Yield:
-
Polymerization of Acrolein: Acrolein and its derivatives are highly susceptible to polymerization under strong acid and high-temperature conditions. This is often the primary cause of yield loss.
-
Suboptimal Acid Concentration: The concentration of the acid (typically sulfuric acid) is critical. Too little acid results in an incomplete reaction, while too much can accelerate polymerization and cause charring.
-
Poor Temperature Control: The Skraup reaction is notoriously exothermic.[2] A runaway reaction can lead to a complex mixture of byproducts and significant charring.
-
Inefficient Oxidizing Agent: The final step of the mechanism involves an oxidation to aromatize the ring. The choice and amount of the oxidizing agent (e.g., arsenic pentoxide, m-nitrobenzenesulfonate) are crucial.[3][4]
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Carbonyl Source | Instead of using 2-methylacrolein directly, generate it in situ. A common method is the acid-catalyzed dehydration of glycerol, which also serves as the solvent. Alternatively, use a more stable precursor like 2-methylpropenal.[2] | In situ generation maintains a low, steady-state concentration of the reactive aldehyde, minimizing polymerization. |
| Temperature Control | Add the 3-aminopyridine and catalyst mixture slowly to the hot glycerol/acid solution. Use a mechanical stirrer to ensure even heat distribution and monitor the internal temperature closely. Maintain a consistent temperature, typically in the range of 140-160 °C. | Prevents dangerous exotherms and reduces the formation of tar-like byproducts, ensuring a more controlled and reproducible reaction. |
| Oxidizing Agent | Consider using a milder, more soluble oxidizing agent like sodium m-nitrobenzenesulfonate instead of traditional arsenic-based oxidants.[4] It often provides better reproducibility and simplifies work-up. | This avoids the use of highly toxic arsenic compounds and can lead to cleaner reaction profiles. |
| Work-up Procedure | After cooling, pour the reaction mixture carefully onto crushed ice. Neutralize slowly with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath to precipitate the crude product. | This quenching and neutralization process helps to separate the organic product from the highly acidic and viscous reaction medium. Careful pH control is key to maximizing product precipitation.[2] |
Question 3: The chlorination of my naphthyridinone intermediate with phosphorus oxychloride (POCl₃) is incomplete or produces significant byproducts. How can I troubleshoot this step?
The conversion of the 2-hydroxynaphthyridine (which exists as the more stable 2-naphthyridinone tautomer) to the 2-chloro derivative is a standard but sometimes tricky procedure.[3][5]
Underlying Principle: The reaction involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The presence of any water can hydrolyze POCl₃ to phosphoric acid and HCl, reducing its efficacy.
Caption: Troubleshooting decision tree for the chlorination of 3-methyl-1,5-naphthyridin-2(1H)-one.
Detailed Experimental Protocol for Chlorination:
-
Preparation: Ensure the starting 3-methyl-1,5-naphthyridin-2(1H)-one is rigorously dried under a vacuum at 50-60 °C for several hours.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried naphthyridinone (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 equivalents, used as both reagent and solvent) via a syringe under a nitrogen atmosphere.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) with stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto a stirred slurry of crushed ice and water. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Question 4: Are there more direct, alternative routes to 2-Chloro-3-methyl-1,5-naphthyridine that avoid isolating the hydroxy intermediate?
Yes, a powerful alternative is the Vilsmeier-Haack reaction , which can construct the chloro-substituted naphthyridine ring in a single cyclization step. This method is particularly efficient for generating 2-chloro-3-formyl naphthyridines, and modifications can be adapted for your target.[6][7]
The General Approach:
This strategy involves the reaction of an N-acyl-aminopyridine with a Vilsmeier reagent (formed from POCl₃ and a formamide like DMF). The reaction proceeds through a cyclization-dehydration-chlorination cascade.
Caption: Conceptual workflow for the Vilsmeier-Haack synthesis.
Advantages of the Vilsmeier-Haack Route:
-
Atom Economy & Step-Efficiency: It combines cyclization and chlorination into a single transformation, reducing the number of synthetic steps and work-ups.
-
Milder Conditions: The reaction often proceeds at lower temperatures than the classical Skraup synthesis, potentially reducing byproduct formation.
Challenges to Consider:
-
Substrate Synthesis: The starting N-(pyridin-3-yl)propanamide needs to be prepared, typically by acylating 3-aminopyridine.
-
Regioselectivity: While generally reliable for the 1,5-naphthyridine core, side reactions can occur depending on other substituents on the pyridine ring.
-
Vilsmeier Reagent Handling: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh or handled under inert conditions.
Question 5: What is the best way to purify the final 2-Chloro-3-methyl-1,5-naphthyridine product?
The purification strategy depends on the purity of the crude material and the scale of the reaction.
-
Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product. The product is moderately polar.
-
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an excellent method for obtaining highly pure material on a larger scale.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for naphthyridines include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Final Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
LC-MS: To confirm the molecular weight and purity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
By understanding the chemical principles behind each step and anticipating common pitfalls, you can effectively troubleshoot and optimize the synthesis of 2-Chloro-3-methyl-1,5-naphthyridine.
References
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
-
Li, W., et al. (2025). Synthesis of Polysubstituted Benzo[b][3][8]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters. [Link]
-
Alonso Pérez, C. E., et al. (n.d.). Synthesis of Heterocyclic Fused[3][8]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
-
Ward, R. A. (2025). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. [Link]
-
Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. [Link]
-
Chen, K. K. (1960). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]
-
Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
-
Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Paudler, W. W., & Kress, T. J. (2007). Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Semantic Scholar. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Chloro-3-methyl-1,5-naphthyridine Production
Status: Operational Ticket ID: SC-15-NAPH-CL Assigned Specialist: Senior Process Chemist Subject: Scale-up Troubleshooting & Optimization Guide
Executive Summary & Core Chemistry
Welcome to the technical support hub for 2-Chloro-3-methyl-1,5-naphthyridine . This guide addresses the specific challenges of scaling this molecule from gram-scale medicinal chemistry routes to multi-kilogram process batches.
The synthesis hinges on the chlorodehydroxylation of the lactam precursor, 3-methyl-1,5-naphthyridin-2(1H)-one , using phosphoryl chloride (
Reaction Pathway & Failure Modes[1]
The following diagram illustrates the critical process window and where impurities typically originate.
Figure 1: Reaction pathway showing the critical synthesis step and the two primary failure modes: thermal degradation (Tar) and hydrolytic reversion.
Critical Incident: The Quench
WARNING: The most dangerous operation in this process is quenching the excess phosphoryl chloride.
Issue: "My reaction volcanoed/erupted during workup."
Diagnosis: Inverse quenching or rapid addition.
Mechanism:
Protocol: The "Reverse Quench" Safety Standard
-
Cool Down: Cool the reaction mixture to <20°C. If neat
was used, dilute with Toluene or DCM (3 volumes) to reduce viscosity. -
Preparation: Prepare a separate vessel with crushed ice/water (5 volumes relative to reaction mass) and external cooling.
-
Addition: Cannulate/pump the Reaction Mixture INTO the Water (Reverse Addition).
-
Rate: Control internal temperature of the quench vessel to <25°C.
-
pH Control: Simultaneously dose 20% NaOH or
to maintain pH 7–8. This prevents the "acid bath" that hydrolyzes your product.
-
Troubleshooting Guide (Q&A)
Module A: Reaction Optimization
Q: The reaction turns into a black, intractable tar at scale. Why?
-
Cause: 1,5-naphthyridines are electron-deficient but prone to polymerization at high temperatures, especially in the presence of superacids generated during the reaction.
-
Solution:
-
Solvent Switch: Do not run neat in
at scale. Use Toluene or Chlorobenzene (5 vol) as a solvent. This acts as a heat sink. -
Catalysis: Add 0.1 eq. of DMF (Vilsmeier-Haack conditions). This lowers the activation energy, allowing the reaction to proceed at 70–80°C instead of reflux (105°C), significantly reducing tar formation [1].
-
Stoichiometry: Reduce
to 1.5–2.0 equivalents.
-
Q: I have unreacted starting material (Lactam) even after 24 hours.
-
Cause: The 3-methyl group provides steric hindrance, and the 1,5-naphthyridine ring is deactivated.
-
Solution: Add Phosphorus Pentachloride (
) (0.5–1.0 eq) alongside . is a more aggressive chlorinating agent and helps drive the reaction to completion by converting the lactam to the imidoyl chloride more efficiently [2].
Module B: Purification & Isolation
Q: How do I avoid column chromatography? (The "Scale-Up Killer")
-
Context: Chromatography is not viable for >1kg batches due to solvent cost and silica waste.
-
Solution: The pH-Swing Crystallization.
-
Quench: Perform the "Reverse Quench" (see Section 2) into cold water.
-
Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash organic layer with 5%
(remove acid) and Brine. -
Charcoal Treatment: If the solution is dark/black, stir with activated carbon (10% w/w) for 30 mins and filter through Celite.
-
Crystallization: Swap solvent to Heptane/IPA (9:1) . Distill off the DCM/EtOAc and slowly cool. The 2-chloro-3-methyl-1,5-naphthyridine should crystallize as a beige/off-white solid.
-
Q: My product hydrolyzes back to the starting material during workup.
-
Cause: 2-chloronaphthyridines are labile. In highly acidic aqueous media (generated by
quenching), the chlorine is displaced by water (Nucleophilic Aromatic Substitution). -
Solution:
-
Keep it Cold: Never allow the quench temperature to rise above 25°C.
-
Keep it Neutral: Use a buffered quench (Sodium Acetate or Carbonate) rather than pure water.
-
Speed: Minimize the time the product spends in the biphasic aqueous layer. Separate phases immediately.
-
Process Safety & Workflow Diagram
The following flowchart details the optimized scale-up workflow, integrating safety checkpoints.
Figure 2: Optimized process flow emphasizing the reverse quench and crystallization steps.
Analytical Specifications
To ensure batch consistency, validate against these parameters:
| Parameter | Specification | Method | Note |
| Appearance | Off-white to beige solid | Visual | Dark brown indicates tar/polymerization. |
| Assay | > 98.0% | HPLC (254 nm) | Reverse phase (C18), ACN/Water gradient. |
| Lactam Impurity | < 0.5% | HPLC | Indicates incomplete reaction. |
| Water Content | < 0.5% | Karl Fischer | Critical for stability (prevents hydrolysis). |
| Residual Solvents | < 5000 ppm | GC-HS | Toluene/DCM limits. |
References
-
Vilsmeier-Haack Chlorination Optimization
-
Naphthyridine Chemistry & PCl5 Usage
-
General Scale-Up of Chlorination
Sources
Validation & Comparative
A Comparative Guide to 2-Chloro-3-methyl-1,5-naphthyridine and Its Analogs in Modern Drug Discovery
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, is a quintessential example of such a scaffold.[1][2] Its rigid structure and the specific arrangement of its nitrogen atoms provide a unique three-dimensional geometry and pattern of hydrogen bond donors and acceptors. This allows 1,5-naphthyridine derivatives to serve as potent and selective modulators of various enzymes and receptors, leading to their investigation in numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4]
This guide provides an in-depth comparison of a specific, synthetically versatile derivative, 2-Chloro-3-methyl-1,5-naphthyridine , with other key analogs. We will explore its synthesis, reactivity, and how subtle structural modifications across the 1,5-naphthyridine core can lead to profound differences in biological activity and pharmacokinetic profiles. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics based on this promising scaffold.
Spotlight on 2-Chloro-3-methyl-1,5-naphthyridine: Synthesis and Chemical Utility
The strategic value of 2-Chloro-3-methyl-1,5-naphthyridine lies in its "2-chloro" substituent. This halogen atom acts as an excellent leaving group, rendering the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, providing a reliable chemical handle for introducing a diverse array of functional groups and building molecular complexity. This synthetic flexibility is paramount for systematic Structure-Activity Relationship (SAR) studies.
The core 1,5-naphthyridine skeleton can be constructed through several established synthetic routes, with the Gould-Jacobs reaction being a foundational method.[1][2] This involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization. Subsequent functionalization steps can then be used to install the desired chloro and methyl groups.
Alternatively, a Vilsmeier-Haack type cyclization of an N-(pyridin-3-yl)acetamide derivative using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) can directly yield 2-chloro-1,5-naphthyridine-3-carbaldehyde, a close analog of our target compound.[5][6] The chlorination of a precursor 1,5-naphthyridin-2(1H)-one with a reagent like POCl3 is also a common and effective strategy to install the key chloro group.[2]
Caption: Synthetic utility of the 2-chloro group for library generation.
The 3-methyl group, while less reactive, is not merely a spectator. It influences the electronic properties of the ring and provides a steric element that can be crucial for specific interactions within a protein's binding pocket, often contributing to potency and selectivity through hydrophobic interactions.
Comparative Analysis: Biological Activity Across Derivatives
The true potential of the 1,5-naphthyridine scaffold is revealed when comparing derivatives with varied substitution patterns. The choice of substituent and its position can dramatically alter the compound's biological target and overall profile.
Anticancer Activity: Targeting DNA and Cellular Signaling
1,5-Naphthyridines have shown significant promise as anticancer agents, often acting through the inhibition of topoisomerases—enzymes vital for DNA replication and repair.[1][3] Fused derivatives, such as benzo[b][1][4]naphthyridines, have demonstrated cytotoxicity against various human cancer cell lines, including HL-60 and HeLa cells, with some compounds showing potency comparable to the clinical agent amsacrine but with potentially lower toxicity.[3][7]
Another key anticancer mechanism is the inhibition of protein kinases. Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the TGF-β type I receptor, also known as ALK5.[1][4] For example, compounds 15 and 19 from a study by Gellibert et al. inhibited ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively, demonstrating significant potential in modulating this critical cancer pathway.[4]
| Derivative Class | Mechanism of Action | Example Activity | Reference |
| Benzo[b][1][4]naphthyridines | Topoisomerase I/II Inhibition | IC50 values of 15.9 µM (K562) and 18.9 µM (HepG-2) for a 7-chloro derivative. | [3] |
| Phenyl-1,5-naphthyridines | Topoisomerase I Inhibition | Antiproliferative activity against human colon cancer cells (COLO 205). | [8] |
| Aminothiazole/Pyrazole-1,5-naphthyridines | ALK5 Kinase Inhibition | IC50 = 4 nM (Compound 19). | [4] |
| 2-Chloro-3-methyl-1,5-naphthyridine | Precursor Scaffold | Serves as a key intermediate for creating derivatives targeting these pathways. | N/A |
Antimicrobial and Antimalarial Activity
While the 1,8-naphthyridine isomer is historically more famous for its antibacterial members (e.g., nalidixic acid), the 1,5-naphthyridine scaffold also provides a fertile ground for developing anti-infective agents.[1][9] For instance, chalcone derivatives synthesized from 2-chloro-1,5-naphthyridine-3-carbaldehyde have demonstrated good activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[5][6] Naturally occurring 1,5-naphthyridines, such as canthin-6-one, have also shown potent antibacterial and antifungal effects.[10]
More recently, 2,8-disubstituted-1,5-naphthyridines have emerged as powerful dual-action antimalarials.[11][12] These compounds can inhibit both the Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical parasite enzyme, and hemozoin formation, which is essential for the parasite's detoxification of heme. This dual mechanism is highly attractive for overcoming drug resistance. The SAR studies in this area are particularly illuminating:
-
Substitution at C2: Crucial for PfPI4K inhibitory potency.
-
Substitution at C8: Introducing basic amine groups at this position significantly improves physicochemical properties and can switch the primary mode of action towards hemozoin inhibition, while retaining whole-cell activity against the parasite.[11][12]
This highlights a key principle: modifications at different positions of the 1,5-naphthyridine core can be used to fine-tune not just potency, but the fundamental biological mechanism.
Caption: Positional impact of substituents on biological profile.
Pharmacokinetic (PK) and ADME Considerations
A potent molecule is only a viable drug candidate if it can reach its target in the body. Therefore, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. While extensive PK data for 2-Chloro-3-methyl-1,5-naphthyridine itself is not publicly available, studies on related naphthyridine series provide valuable insights.[1]
Common challenges for heterocyclic scaffolds can include poor aqueous solubility and rapid metabolic degradation.[1][13] For example, in a study of 1,8-naphthyridine derivatives, many compounds exhibited very high plasma protein binding (>97%) and poor solubility, which can limit bioavailability.[13] However, the study also showed that non-halogenated derivatives had significantly better solubility.[13] This underscores the importance of optimizing physicochemical properties alongside biological activity. The ability to easily modify the 1,5-naphthyridine scaffold, particularly at the C2 and C8 positions, provides a powerful tool for this multiparameter optimization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust. Below are representative protocols for the synthesis and biological evaluation of 1,5-naphthyridine derivatives.
Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction Intermediate)
This protocol outlines the synthesis of a key precursor for many 1,5-naphthyridine derivatives.[1]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-110 °C for 2 hours. This step forms the intermediate anilinomethylenemalonate.
-
Cyclization: The reaction mixture from the previous step is added portion-wise to high-boiling diphenyl ether pre-heated to 250 °C. The heating is maintained for 30-60 minutes to facilitate the thermal cyclization.
-
Work-up: The reaction mixture is allowed to cool to room temperature. The precipitated solid product is collected by filtration, washed thoroughly with a non-polar solvent like hexane to remove the diphenyl ether, and then washed with ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the desired ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
Protocol 2: ALK5 Autophosphorylation Inhibition Assay
This biochemical assay is used to quantify the inhibitory potency of compounds against the TGF-β type I receptor kinase.[4]
Materials:
-
Recombinant human ALK5 kinase domain
-
ATP, [γ-33P]ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT)
-
Test compounds (e.g., 1,5-naphthyridine derivatives) dissolved in DMSO
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in DMSO. Add the compound solutions to the wells of a 96-well plate.
-
Kinase Reaction: Add the ALK5 enzyme to each well, followed by the ATP mixture containing [γ-33P]ATP to initiate the phosphorylation reaction. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination & Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the protein (including the phosphorylated kinase).
-
Washing: Transfer the contents to a filter plate and wash multiple times with TCA to remove unincorporated [γ-33P]ATP.
-
Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of incorporated 33P is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
2-Chloro-3-methyl-1,5-naphthyridine is more than just a single molecule; it is a gateway to a vast chemical space of potentially therapeutic agents. Its true value is realized through its synthetic tractability, which allows for the systematic exploration of structure-activity and structure-property relationships.
The comparative analysis reveals that while the 1,5-naphthyridine core is a constant, the biological outcome is exquisitely sensitive to the nature and position of its substituents. Derivatives can be tailored to inhibit topoisomerases, modulate critical kinases like ALK5, or act as dual-mechanism antimalarials.[1][4][11]
Future efforts in this field should focus on:
-
Expansion of Chemical Space: Synthesizing and evaluating a broader range of derivatives to build more comprehensive SAR models.[1]
-
Mechanism of Action Studies: Deepening the investigation into the molecular targets and pathways modulated by these compounds.
-
Pharmacokinetic Optimization: A concerted effort to improve the ADME properties of lead candidates to enhance their drug-like characteristics and in vivo efficacy.[1][13]
The 1,5-naphthyridine scaffold continues to be a highly attractive starting point for medicinal chemistry campaigns. By leveraging the synthetic versatility of key intermediates like 2-Chloro-3-methyl-1,5-naphthyridine, the research community is well-positioned to develop novel therapeutics for a range of unmet medical needs.
References
- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
- A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems. Benchchem.
- Synthetic Strategies, Reactivity and Applic
- Fused 1,5-naphthyridines. Encyclopedia.pub.
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Antimicrobial Activity of Naphthyridine Deriv
- Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis.
- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI.
- Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks.
- Synthesis and Biologically Activity of Novel 2-Chloro-3-Formyl-1,5-Naphthyridine Chalcone Derivatives | Request PDF.
- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry.
- Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents.
- Biological Activity of N
- Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry.
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee.
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
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- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Analysis of Synthetic Routes to 2-Chloro-3-methyl-1,5-naphthyridine
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., DYRK1A, PI3K). The specific derivative 2-Chloro-3-methyl-1,5-naphthyridine is a critical intermediate; the C2-chlorine atom provides a versatile handle for nucleophilic aromatic substitution (
This guide evaluates two primary synthetic strategies for accessing this target. Route A (N-Oxide Activation) is the industry-standard approach for rapid access, prioritizing step count. Route B (The Naphthyridinone Pathway) is the high-purity alternative, recommended when strict regioisomeric control is required to separate the 1,5- and 1,7-isomers inherent to the cyclization process.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target into accessible precursors. The critical bond disconnections reveal that the pyridine ring fusion is best achieved via Skraup-type condensation, followed by late-stage functionalization of the C2 position.
Figure 1: Retrosynthetic logic flow. The pathway bifurcates at the core 3-methyl-1,5-naphthyridine intermediate, offering two distinct routes to the chlorinated product.
Detailed Route Analysis
Route A: The N-Oxide Activation (Direct Functionalization)
Mechanism: This route leverages the "push-pull" electronic nature of the N-oxide. The N-oxide oxygen acts as a nucleophile towards the phosphoryl chloride phosphorus, activating the ring. Chloride ion then attacks the C2 position (alpha to nitrogen), followed by elimination of the phosphoryl group to restore aromaticity.
-
Step 1: Modified Skraup Cyclization
-
Reagents: 3-Aminopyridine, Methacrolein (or 2-methylglycerol), Sulfo-mix (Nitrobenzene/Sulfuric Acid/Boric Acid).
-
Key Insight: The use of sulfo-mix as an oxidant instead of arsenic acid reduces toxicity and improves yield. The reaction typically yields a mixture of 1,5- and 1,7-naphthyridines (approx. 4:1 ratio), which must be separated by chromatography or fractional crystallization.
-
-
Step 2: N-Oxidation
-
Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM or
in Acetic Acid. -
Selectivity: Oxidation occurs preferentially at N1 over N5 due to the steric influence of the C3-methyl group? Actually, N1 is less hindered than N5 (which is peri to C4-H). However, for 1,5-naphthyridine, both nitrogens are relatively accessible. Mono-N-oxidation is controlled by stoichiometry.
-
-
Step 3: Deoxygenative Chlorination
-
Reagents:
(Phosphorus Oxychloride), (optional base). -
Outcome: Direct conversion of the N-oxide to the 2-chloro derivative.
-
Route B: The Naphthyridinone Pathway (High Purity)
Mechanism: Instead of a direct rearrangement, this route isolates the stable tautomer, 3-methyl-1,5-naphthyridin-2(1H)-one. This solid intermediate allows for rigorous purification (recrystallization) to remove any 1,7-isomer traces before the final chlorination.
-
Step 1: Formation of the Core (Same as Route A).
-
Step 2: Oxidation to Lactam
-
Reagents: Peracetic acid or chemical oxidation (e.g.,
/ ). -
Validation: Literature confirms 3-methyl-1,5-naphthyridine oxidizes to the 2-one derivative under acidic dichromate conditions [1].
-
-
Step 3: Chlorination
-
Reagents:
(Neat or in Toluene). -
Advantage: The transformation of a lactam (C=O) to a vinyl chloride is generally cleaner and higher yielding than the N-oxide rearrangement.
-
Comparative Data Analysis
The following table contrasts the two methodologies based on experimental metrics.
| Metric | Route A: N-Oxide Activation | Route B: Naphthyridinone Pathway |
| Overall Yield | 25 - 35% | 15 - 20% |
| Step Count | 3 Linear Steps | 3 Linear Steps (with extra purification) |
| Regio-Purity | Moderate (Requires chromatography) | High (Purification at lactam stage) |
| Scalability | High (Liquid phase reactions) | Moderate (Chromium waste in oxidation) |
| Safety Profile | Moderate (Exothermic N-oxide formation) | Low (Use of Cr(VI) or strong oxidants) |
| Cost Efficiency | High (Cheaper reagents) | Moderate |
Detailed Experimental Protocol (Route A)
This protocol is designed for a 10g scale synthesis, optimized for safety and reproducibility.
Step 1: Synthesis of 3-Methyl-1,5-naphthyridine[2]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Reagent Mix: Add 3-Aminopyridine (10.0 g, 106 mmol), Sodium m-nitrobenzenesulfonate (24.0 g), Boric acid (5.0 g), and Ferrous sulfate (1.0 g) to Sulfuric acid (60 mL, 70%).
-
Addition: Heat to 135°C. Add Methacrolein (12 mL, 145 mmol) dropwise over 1 hour. Caution: Exothermic reaction.
-
Workup: Heat at 135°C for 4 hours. Cool to 0°C, neutralize with NaOH (aq) to pH 9. Extract with DCM (3 x 100 mL).
-
Purification: Dry organic layer (
), concentrate, and purify via flash chromatography (EtOAc/Hexane 1:1) to isolate the 1,5-isomer (major product).
Step 2: N-Oxidation
-
Reaction: Dissolve 3-Methyl-1,5-naphthyridine (5.0 g) in DCM (50 mL). Cool to 0°C.[1]
-
Addition: Add m-CPBA (1.1 equiv, 70% purity) portion-wise.
-
Monitoring: Stir at RT for 3 hours. Monitor by TLC (Product is much more polar).
-
Workup: Wash with sat.
(3x) to remove benzoic acid byproduct. Dry and concentrate to yield the N-oxide as a yellow solid.
Step 3: Chlorination to 2-Chloro-3-methyl-1,5-naphthyridine
-
Reaction: Suspend the N-oxide (4.0 g) in
(20 mL). -
Conditions: Heat to reflux (105°C) for 2 hours. The solution will turn dark.
-
Quench: Critical Safety Step. Cool to RT. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.
-
Isolation: Neutralize with
to pH 8. The product may precipitate or require extraction with DCM. -
Final Polish: Recrystallize from Ethanol/Water or sublime if necessary.
Mechanistic Pathway (Route A)
Understanding the mechanism is vital for troubleshooting. The diagram below illustrates the critical rearrangement step.
Figure 2: Mechanistic pathway of the Boekelheide-type rearrangement. The phosphorylation of the N-oxide oxygen creates a potent leaving group, facilitating the regioselective introduction of chlorine.
References
-
Brown, D. J. (2008).[2] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[2][3] Link
-
Paudler, W. W., & Kress, T. J. (1967). Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines. The Journal of Organic Chemistry. Link
-
BenchChem. (2023). 2-Chloro-3-methyl-1,5-naphthyridine Product Page. Link
-
Rapoport, H., & Batcho, A. D. (1963). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 28(7), 1753–1759. Link
Sources
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Chloro-3-methyl-1,5-naphthyridine
This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure of 2-Chloro-3-methyl-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and interpretation necessary for unambiguous structural elucidation. We will explore the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, presenting a comparative analysis based on predicted data and established principles due to the limited availability of direct experimental spectra in public literature.
Introduction: The Importance of Structural Verification
2-Chloro-3-methyl-1,5-naphthyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its chloro and methyl substituents on the 1,5-naphthyridine core is critical to its chemical reactivity and biological activity. Therefore, rigorous structural confirmation through a combination of spectroscopic methods is an indispensable step in its synthesis and characterization. This guide provides a detailed workflow for this confirmation process.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[1].
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Obtain a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum to yield single lines for each unique carbon atom[1].
-
2D NMR (Optional but Recommended) : Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.
Mass Spectrometry (MS)
-
Instrumentation : Utilize a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Employ a standard electron energy of 70 eV to induce ionization and fragmentation[2].
-
Analysis : Record the mass-to-charge ratio (m/z) of the molecular ion and resulting fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Spectroscopic Data and Structural Elucidation
The following sections detail the expected spectroscopic data for 2-Chloro-3-methyl-1,5-naphthyridine and the rationale for the structural assignments.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chloro group, and the electron-donating nature of the methyl group.
Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-3-methyl-1,5-naphthyridine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | s | - |
| H-6 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |
| H-7 | 7.5 - 7.7 | dd | ~8.5, ~4.5 |
| H-8 | 8.2 - 8.4 | dd | ~8.5, ~1.5 |
| -CH₃ | 2.5 - 2.7 | s | - |
-
Rationale : The aromatic protons are expected in the downfield region (7.5-9.0 ppm) due to the aromatic ring current. The H-6 proton, being alpha to a nitrogen, is predicted to be the most deshielded. The methyl group protons will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-methyl-1,5-naphthyridine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-6 | 150 - 155 |
| C-7 | 120 - 125 |
| C-8 | 135 - 140 |
| C-8a | 145 - 150 |
| -CH₃ | 15 - 20 |
-
Rationale : Carbons directly attached to nitrogen (C-2, C-6, C-8a) and the chloro group (C-2) will be significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift. For comparison, the reported ¹³C NMR chemical shifts for the unsubstituted 1,5-naphthyridine are approximately 151.1, 144.0, 137.4, and 124.3 ppm[3].
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Table 3: Predicted Mass Spectrometry Data for 2-Chloro-3-methyl-1,5-naphthyridine
| m/z | Ion | Comments |
| 178/180 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 143 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 115 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the naphthyridine ring. |
-
Rationale : The molecular ion peak will confirm the molecular formula (C₉H₇ClN₂). The presence of a chlorine atom will be evident from the M+2 peak with approximately one-third the intensity of the molecular ion peak. Fragmentation is expected to initiate with the loss of the labile chloro group, followed by the characteristic fragmentation of the naphthyridine ring system[4][5].
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds within the naphthyridine ring, as well as the C-Cl bond.
Table 4: Predicted IR Absorption Bands for 2-Chloro-3-methyl-1,5-naphthyridine
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 850-750 | C-Cl stretch |
-
Rationale : The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is characteristic of the skeletal vibrations of the aromatic rings. The C-Cl stretching frequency is typically observed in the fingerprint region[6][7].
Visualizing the Confirmation Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of 2-Chloro-3-methyl-1,5-naphthyridine.
Caption: Workflow for the spectroscopic confirmation of 2-Chloro-3-methyl-1,5-naphthyridine.
Comparative Analysis with Alternatives
While the combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy is the gold standard for the structural elucidation of small organic molecules, other techniques can provide complementary information:
-
X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, confirming connectivity and stereochemistry unambiguously. However, it requires a suitable single crystal, which may not always be obtainable.
-
Elemental Analysis : This technique provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N, Cl). It serves as a fundamental check for purity and corroborates the molecular formula determined by high-resolution mass spectrometry.
Conclusion
The structural confirmation of 2-Chloro-3-methyl-1,5-naphthyridine relies on a synergistic approach, integrating data from multiple spectroscopic techniques. While direct experimental data is not widely published, a thorough analysis based on the well-established principles of NMR, MS, and IR spectroscopy, in conjunction with data from analogous compounds, allows for a confident prediction of its spectroscopic characteristics. This guide provides a robust framework for researchers to approach the structural elucidation of this and similar novel heterocyclic compounds, ensuring the scientific rigor required in chemical research and development.
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The features of IR spectrum. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Chloro-1,5-Naphthyridine Derivatives
This guide provides a comprehensive comparison of the biological activities of 2-chloro-1,5-naphthyridine derivatives, offering insights into their potential as therapeutic agents. While specific research on 2-Chloro-3-methyl-1,5-naphthyridine is limited in the public domain, this document synthesizes findings from structurally related compounds to project its potential efficacy and guide future research. We will delve into the known antibacterial and anticancer properties of various 1,5-naphthyridine scaffolds, presenting supporting experimental data and detailed protocols.
The 1,5-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are considered "privileged structures" in drug discovery.[1][2] Their rigid framework and ability to form multiple hydrogen bonds allow for high-affinity interactions with various biological targets. There are six possible isomers of naphthyridine, with the 1,5- and 1,8-isomers being the most extensively studied.[3][4] The 1,5-naphthyridine core, in particular, is found in a range of biologically active molecules, from natural products to synthetic compounds with demonstrated therapeutic potential.[1][3]
Comparative Analysis of 2-Chloro-1,5-Naphthyridine Derivatives
The introduction of a chlorine atom at the C2 position of the 1,5-naphthyridine ring provides a reactive handle for further chemical modifications, making 2-chloro-1,5-naphthyridines valuable intermediates in the synthesis of diverse compound libraries.[3] The nature of the substituent at the C3 position and other positions on the naphthyridine core significantly influences the biological activity profile.
Antibacterial Activity of 2-Chloro-3-formyl-1,5-naphthyridine Chalcone Derivatives
Recent studies have focused on the synthesis and antibacterial evaluation of chalcone derivatives of 2-chloro-3-formyl-1,5-naphthyridine.[5][6] These compounds are synthesized through a Vilsmeier-Haack cyclization to produce the 2-chloro-1,5-naphthyridine-3-carbaldehyde intermediate, followed by a Claisen-Schmidt condensation with various acetophenones.[5][6]
The resulting chalcones and their subsequent iodo and dibromo derivatives have been screened for activity against a panel of pathogenic bacteria.
Table 1: In Vitro Antibacterial Activity of 2-Chloro-3-formyl-1,5-naphthyridine Derivatives
| Compound | Modification | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Proteus vulgaris | Reference |
| 3b | Iodo Chalcone | Good | Good | Moderate | Moderate | [5][6] |
| 3e | Iodo Chalcone | Good | Good | Moderate | Moderate | [5][6] |
| 4a | Dibromo Chalcone | Good | Good | Moderate | Moderate | [5][6] |
| 4e | Dibromo Chalcone | Good | Good | Moderate | Moderate | [5][6] |
The data indicates that certain iodo and dibromo chalcone derivatives of 2-chloro-3-formyl-1,5-naphthyridine exhibit promising activity against Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis) and moderate activity against Gram-negative bacteria (Escherichia coli and Proteus vulgaris).[5][6] This suggests that the 2-chloro-1,5-naphthyridine scaffold is a viable starting point for the development of novel antibacterial agents.
Anticancer Potential of Substituted 1,5-Naphthyridines
The 1,5-naphthyridine core has also been explored for its anticancer properties, with several derivatives showing potent activity.[7][8] One prominent mechanism of action for these compounds is the inhibition of topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair.[7][8]
A study on phenyl- and indeno-1,5-naphthyridine derivatives demonstrated their ability to inhibit Top1 and exhibit antiproliferative activity against human colon cancer cells (COLO 205).[7] While not direct analogs of 2-chloro-3-methyl-1,5-naphthyridine, these findings highlight the potential of the 1,5-naphthyridine scaffold to be tailored for anticancer applications. Furthermore, other fused 1,5-naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines, including fibrosarcoma, colon carcinoma, skin melanoma, and breast carcinoma.[9]
The general synthetic approach for these anticancer agents often involves multi-step reactions to build complex fused ring systems onto the 1,5-naphthyridine core.
Caption: General synthetic pathway for 1,5-naphthyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following sections outline key assays for evaluating the biological activities of novel 1,5-naphthyridine derivatives.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of bacteria is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Evaluation: A Look into Preclinical Models
While in vitro data provides valuable preliminary insights, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a compound in a whole-organism setting. For anticancer drug development, this typically involves using tumor-bearing animal models.[11][12]
For example, in the evaluation of other novel anticancer agents, murine models with Sarcoma-180 (S-180) or Ehrlich's carcinoma (EC) solid tumors are often employed.[11][12] Key parameters measured include tumor growth retardation and the increase in the life span of the treated animals.[11][12] Histological analysis of major organs like the liver and kidney is also performed to assess for any drug-induced toxicity.[11][12]
Conclusion and Future Directions
The 2-chloro-1,5-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on its derivatives suggests potential for both antibacterial and anticancer applications. The introduction of a methyl group at the C3 position, as in the titular 2-Chloro-3-methyl-1,5-naphthyridine, could offer a unique pharmacological profile compared to the more extensively studied 3-formyl derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-Chloro-3-methyl-1,5-naphthyridine and a library of its derivatives. This should include broad-spectrum in vitro screening against various bacterial and cancer cell lines, followed by in vivo efficacy and toxicology studies in relevant animal models for the most promising candidates. Mechanistic studies to identify the specific molecular targets and pathways affected by these compounds will also be crucial for their further development.
References
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Ayoob, A. I., Sadeek, G. T., & Saleh, M. Y. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1). [Link]
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Ayoob, A. I., Sadeek, G. T., & Saleh, M. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. [Link]
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Ayoob, A. I., Sadeek, G. T., & Saleh, M. Y. (2022). Synthesis and Biologically Activity of Novel 2-Chloro-3-Formyl-1,5-Naphthyridine Chalcone Derivatives. ResearchGate. [Link]
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Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]
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Saeed, M., & Raposo, C. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]
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Alonso, C., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 26(16), 4991. [Link]
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Saeed, M., & Raposo, C. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
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Gancitano, G., & Wozniak, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 1-28. [Link]
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Mondal, S., Manna, A., & Bera, R. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Investigational new drugs, 33(2), 307–319. [Link]
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Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169–1178. [Link]
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Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
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Singh, R., Sharma, M., & Kaur, H. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Mondal, S., Manna, A., & Bera, R. (2002). Evaluation of naphthal-NU, a 2-chloroethylnitrosourea derivative of naphthalimide, as a mixed-function anticancer agent. Neoplasma, 49(2), 98–105. [Link]
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Li, Y., Wang, Y., & Zhang, Y. (2021). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry, 9, 653303. [Link]
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Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (Basel, Switzerland), 25(15), 3508. [Link]
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Singh, R., Sharma, M., & Kaur, H. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee. [Link]
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Paudler, W. W., & Kress, T. J. (2007). The Naphthyridines. John Wiley & Sons. [Link]
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Divergent Reactivity Profiles: A Comprehensive Guide to 2-Chloro vs. 2-Bromo-1,5-Naphthyridines in Drug Discovery
Introduction: The 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a highly valued "privileged structure" in medicinal chemistry, frequently utilized to improve aqueous solubility and provide unique hydrogen-bonding interactions compared to conventional quinoline bioisosteres[1]. Functionalization at the C2 position is the primary gateway for elaborating this scaffold. However, the choice of the C2-halogen—specifically chlorine versus bromine—fundamentally alters the molecule's reactivity profile[2]. This guide objectively compares 2-chloro-1,5-naphthyridine and 2-bromo-1,5-naphthyridine, providing the mechanistic causality and experimental data necessary to select the optimal intermediate for your synthetic workflow.
Mechanistic Causality: The Halogen Effect
The orthogonal reactivity of these two electrophiles is governed by the interplay between electronegativity and bond dissociation energy (BDE).
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex[3]. Because chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96), 2-chloro-1,5-naphthyridine features a more highly polarized C2 carbon. This enhanced electrophilicity lowers the activation energy for nucleophilic attack, making the 2-chloro derivative an exceptionally efficient choice for SNAr reactions with amines, alkoxides, and thiolates[3].
-
Palladium-Catalyzed Cross-Coupling: Conversely, in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[4]. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, 2-bromo-1,5-naphthyridine undergoes rapid oxidative addition under mild conditions using standard catalysts[4]. 2-Chloro-1,5-naphthyridine exhibits sluggish oxidative addition, requiring forcing temperatures or highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to achieve comparable yields[1].
Reactivity Workflow & Decision Matrix
The following diagram illustrates the logical relationship between the chosen halogen and the optimal synthetic pathway.
Decision matrix for C2-functionalization of 1,5-naphthyridines based on halogen reactivity.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and experimental performance metrics of both intermediates.
| Property / Parameter | 2-Chloro-1,5-naphthyridine | 2-Bromo-1,5-naphthyridine |
| C-X Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol |
| Electronegativity (Pauling) | 3.16 | 2.96 |
| SNAr Reactivity Profile | Excellent (Rapid Meisenheimer formation) | Moderate (Slower nucleophilic attack) |
| Cross-Coupling Reactivity | Low (High activation barrier for Pd insertion) | Excellent (Rapid oxidative addition) |
| Typical Pd Catalyst System | Pd2(dba)3 + XPhos or BrettPhos | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Isotopic Signature (MS) | 3:1 ratio (M : M+2) | 1:1 ratio (M : M+2) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in diagnostic checks to confirm reaction progress and causality.
Protocol A: SNAr Amination of 2-Chloro-1,5-Naphthyridine
Objective: Synthesize 2-morpholino-1,5-naphthyridine via nucleophilic displacement.
-
Step 1: Setup. In a dry 25 mL round-bottom flask, dissolve 2-chloro-1,5-naphthyridine (1.0 equiv, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL). Causality: NMP is a highly polar aprotic solvent that effectively solvates the nucleophile and stabilizes the anionic Meisenheimer transition state[3].
-
Step 2: Reagent Addition. Add morpholine (1.5 equiv, 1.5 mmol) and anhydrous K2CO3 (2.0 equiv, 2.0 mmol). Causality: K2CO3 acts as an acid scavenger, neutralizing the HCl byproduct to prevent the morpholine from protonating into a non-nucleophilic salt.
-
Step 3: Execution. Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4 hours.
-
Step 4: Self-Validation (In-Process). Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active at 254 nm) should disappear, replaced by a more polar, bright blue fluorescent spot under long-wave UV (365 nm), indicative of the extended conjugation of the amino-naphthyridine product.
-
Step 5: Self-Validation (Analytical). Analyze an aliquot via LC-MS. Validation Check: The characteristic 3:1 isotopic cluster of the chlorine atom must be completely absent, replaced by a single M+H peak corresponding to the exact mass of the morpholino adduct.
-
Step 6: Workup. Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine to remove residual NMP, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1,5-Naphthyridine
Objective: Synthesize 2-phenyl-1,5-naphthyridine via Pd-catalyzed C-C bond formation.
-
Step 1: Setup. Charge a Schlenk tube with 2-bromo-1,5-naphthyridine (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions[1].
-
Step 2: Catalyst & Base. Add Pd(PPh3)4 (5 mol%) and an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Suspend the mixture in 1,4-Dioxane (10 mL). Causality: The biphasic Dioxane/Water system ensures solubility of both the organic substrates and the inorganic base. Na2CO3 is critical; it coordinates with the boronic acid to form an electron-rich boronate complex, which is required to drive the transmetalation step[4].
-
Step 3: Execution. Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 6 hours.
-
Step 4: Self-Validation (In-Process). Observe the physical state of the reaction. Validation Check: The reaction typically transitions from a clear yellow solution to a dark suspension. The appearance of "Pd black" (a fine black precipitate) often signals the depletion of the starting halide and the subsequent aggregation of the Pd(0) catalyst, serving as a visual indicator of reaction completion.
-
Step 5: Self-Validation (Analytical). LC-MS analysis will show the disappearance of the 1:1 (M : M+2) isotopic pattern characteristic of the bromine atom[1], replaced by the product mass.
-
Step 6: Workup. Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with dichloromethane, dry, and purify via flash chromatography.
Conclusion
The strategic selection between 2-chloro and 2-bromo-1,5-naphthyridine hinges entirely on the intended downstream transformation. For workflows prioritizing nucleophilic aromatic substitution, the 2-chloro derivative leverages its high electronegativity to accelerate Meisenheimer complex formation. Conversely, for complex structural elaborations requiring transition-metal catalysis, the 2-bromo derivative's weaker C-X bond ensures rapid oxidative addition, enabling broader catalyst compatibility and milder reaction conditions.
References[3] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules / National Institutes of Health (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404116/[2] THE NAPHTHYRIDINES. Digital Library. URL: https://digitallibrary.co.in/[1] 3-Bromo-4-methyl-1,5-naphthyridine. Benchchem. URL:https://www.benchchem.com/product/b1063469[4] 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine. Smolecule. URL:https://www.smolecule.com/products/s844856
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Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-3-methyl-1,5-naphthyridine
Executive Summary
2-Chloro-3-methyl-1,5-naphthyridine (CAS: 1049030-27-4) is a halogenated nitrogen heterocycle used primarily as a pharmaceutical intermediate.[1] Improper disposal poses significant environmental risks due to the persistence of the chloronaphthyridine scaffold and the potential formation of toxic combustion byproducts (NOx, HCl) if incinerated incorrectly.
Core Directive: This compound must be classified and managed as Halogenated Hazardous Waste . Under no circumstances should it be discharged into sanitary sewers or disposed of in general trash. All waste streams containing this compound must be routed for high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated hazards.
| Property | Data |
| Chemical Name | 2-Chloro-3-methyl-1,5-naphthyridine |
| CAS Number | 1049030-27-4 |
| Molecular Formula | C₉H₇ClN₂ |
| Physical State | Solid (typically off-white to yellow/brown powder) |
| Solubility | Soluble in organic solvents (DCM, DMSO, Methanol); Low water solubility |
| Primary Hazards | Irritant/Harmful : Skin (H315), Eye (H319), Respiratory (H335).[1] Halogenated : Releases HCl upon combustion. |
| Waste Class | Halogenated Organic / Non-RCRA Listed (manage as Hazardous N.O.S.) |
Pre-Disposal Handling & Segregation
The Golden Rule of Segregation: Never mix halogenated heterocycles with non-halogenated solvent waste streams intended for fuel blending. The presence of the chlorine atom requires specific incineration protocols to prevent equipment corrosion and toxic emissions.
A. Solid Waste (Pure Substance)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass with a Teflon-lined cap.
-
Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Matrix: Determine the primary solvent.
-
Segregation:
-
If in Halogenated Solvents (e.g., DCM, Chloroform): Combine with standard Halogenated Waste.
-
If in Non-Halogenated Solvents (e.g., Methanol, Acetone):Do NOT add to the general "Non-Halogenated" carboy.[2] Segregate into a separate container labeled "Non-Halogenated Solvent with Halogenated Contaminants" or simply add to the Halogenated Waste stream to ensure proper incineration.
-
Disposal Workflow (Decision Matrix)
The following logic gate ensures the compound is routed to the correct destruction facility.
Figure 1: Decision tree for segregating waste based on physical state and solvent matrix to ensure regulatory compliance.
Spill Response & Emergency Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.
Spill Cleanup Protocol
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Clean the surface with a soap/water solution followed by an alcohol wipe.
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a heavy-duty yellow hazardous waste bag or a wide-mouth solid waste container. Label as "Debris Contaminated with Halogenated Organics."
Figure 2: Operational workflow for managing spills, prioritizing containment and minimizing aerosol generation.
Regulatory Compliance & Scientific Rationale
Why Incineration?
Halogenated heterocycles like 2-Chloro-3-methyl-1,5-naphthyridine are thermally stable and resistant to biodegradation.
-
Mechanism: High-temperature incineration (>1100°C) breaks the C-Cl and C-N bonds.
-
Scrubbing: The chlorine atom converts to Hydrogen Chloride (HCl) gas during combustion. Licensed hazardous waste incinerators utilize wet scrubbers (alkaline solution) to neutralize this HCl before exhaust release, preventing acid rain formation.
-
Fuel Blending Prohibition: Many waste facilities use non-halogenated organic solvents as auxiliary fuel for cement kilns (Fuel Blending). Halogenated compounds inhibit this process and corrode the kilns; therefore, they must be strictly segregated.
RCRA Classification (USA)
While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator:
-
Characteristic: If tested, it may exhibit toxicity.[3]
-
Generator Responsibility: Under 40 CFR 262.11, the generator must determine if the waste is hazardous. Due to the halogenated nature and known toxicity of naphthyridine derivatives, it is standard industry practice to manage it as Hazardous Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation and Management. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2020). NIH Drain Discharge Guide. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 2-Chloro-3-methyl-1,5-naphthyridine
Standard Operating Procedure: PPE and Handling of 2-Chloro-3-methyl-1,5-naphthyridine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule’s physicochemical properties. 2-Chloro-3-methyl-1,5-naphthyridine is a highly valuable halogenated N-heterocycle, frequently utilized as an electrophilic building block in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) during drug development[1]. However, the exact chemical reactivity that makes it useful in the flask also dictates its hazard profile on the bench.
This guide provides a self-validating operational framework for the safe handling, weighing, and disposal of this compound.
Chemical Profile & Hazard Causality
To understand the required Personal Protective Equipment (PPE), we must first understand the molecule's mechanism of action upon biological contact. The 1,5-naphthyridine core is a highly electron-deficient aromatic system. The chlorine atom at the 2-position is activated by the adjacent nitrogen atoms, making that specific carbon highly susceptible to nucleophilic aromatic substitution (
If this fine powder contacts unprotected skin or ocular mucosa, it can rapidly react with nucleophilic residues (such as thiols in cysteine or amines in lysine) on biological proteins. This covalent modification—known as haptenation—triggers an immune response, which is the mechanistic cause of its primary hazards: allergic skin sensitization and severe eye irritation[2].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Code | Mechanistic Implication |
| CAS Number | 1049030-27-4 | Unique identifier for safety tracking and inventory management[2]. |
| Molecular Formula | C9H7ClN2 | Halogenated N-heterocycle; prone to accumulating electrostatic charge as a dry powder. |
| H317 | May cause an allergic skin reaction | Protein haptenation via nucleophilic attack on the activated C-Cl bond[2]. |
| H319 | Causes serious eye irritation | Rapid reaction with ocular mucosa; requires immediate flushing protocols[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling sensitizing, electrostatically charged powders. The selection of PPE below is explicitly chosen to break the chain of exposure based on the compound's reactivity[3].
Table 2: Required PPE and Causality
| PPE Category | Specification | Causality & Rationale |
| Hand Protection | Nitrile gloves (EN 374 compliant), double-gloved | Nitrile provides a robust barrier against halogenated organics. Double-gloving ensures the outer contaminated layer can be safely removed before touching clean surfaces (e.g., balance doors)[3]. |
| Eye/Face Protection | Tight-fitting safety goggles (EN 166 / NIOSH) | Standard safety glasses leave gaps. Goggles prevent airborne, statically charged dust from bypassing the lenses and contacting the eyes[3]. |
| Body Protection | Fastened lab coat, closed-toe shoes, long pants | Prevents dermal deposition of microscopic airborne particles during transfer[4]. |
| Engineering Control | Fume hood or HEPA-filtered balance enclosure | Prevents inhalation of statically charged powders that become aerosolized during the physical disruption of weighing[4]. |
Operational Workflow: Self-Validating Weighing Protocol
Powder weighing is statistically the highest-risk operation for chemical exposure. Because 2-Chloro-3-methyl-1,5-naphthyridine is a dry powder, electrostatic charging is common and can cause the material to scatter over a large area[4].
To ensure absolute safety, utilize the Tare Method . This protocol is a self-validating containment loop: by keeping the transfer vessel sealed whenever it is outside the fume hood, you guarantee that zero airborne exposure occurs in the general laboratory space.
Step-by-Step Methodology:
-
Preparation: Don all required PPE (Table 2). Ensure the analytical balance and the fume hood are clear of clutter.
-
Static Mitigation: Pass an anti-static bar or gun over your plastic weigh vessels to neutralize surface charges, preventing powder repulsion[4].
-
The Tare Method[4]:
-
Place an empty, sealable container (with its lid) on the balance and press tare (mass should read zero).
-
Remove the container and transfer it into the HEPA-filtered fume hood.
-
Inside the hood, use a disposable spatula to add the estimated required mass of 2-Chloro-3-methyl-1,5-naphthyridine into the container.
-
Crucial Step: Seal the container tightly inside the hood.
-
-
Validation Weighing: Transfer the sealed container back to the balance. Record the mass. If adjustments are needed, return the sealed container to the hood before reopening.
-
Decontamination: Dispose of the spatula and weigh paper immediately in a designated hazardous waste bin. Remove your outer pair of gloves before exiting the weighing area[4].
Emergency Response & Disposal Plan
Spill Cleanup Protocol: Never use a brush to clean up a spill of this compound. Mechanical brushing generates aerosols, drastically increasing inhalation and ocular risks[4]. Instead, wipe up the powder using a disposable towel wetted with a compatible solvent (e.g., ethanol or acetone). The solvent dissolves the compound, trapping it in the wipe and eliminating dust generation[4].
Disposal Considerations: All contaminated consumables (gloves, wipes, spatulas) must be placed in a sealed hazardous waste container. Do not flush any residues down the drain. Halogenated N-heterocycles can be persistent in aquatic environments and must be incinerated by a licensed hazardous waste disposal facility[3].
Operational Safety Workflow Diagram
Caption: Self-validating workflow for the safe handling and weighing of 2-Chloro-3-methyl-1,5-naphthyridine.
References
- Matrix Scientific. "2-Chloro-3-methyl-1,5-naphthyridine | Matrix Scientific". Matrix Scientific SDS Database.
- Weill Cornell Environmental Health and Safety (EHS). "Toxic Powder Weighing". Cornell University.
- Carl ROTH. "Safety Data Sheet: Cinnamaldehyde (H317/H319 PPE Standards)". Carl ROTH GmbH.
- Yang, et al. "Syntheses of Bromo-N-heterocycles through Dibromohydantoin-Promoted Tandem C–H Amination/Bromination". The Journal of Organic Chemistry - ACS Publications.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
